molecular formula C12H10O2 B186846 1,4-Diethynyl-2,5-dimethoxybenzene CAS No. 74029-40-6

1,4-Diethynyl-2,5-dimethoxybenzene

Cat. No.: B186846
CAS No.: 74029-40-6
M. Wt: 186.21 g/mol
InChI Key: GAKLCCACADHPRY-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,5-dimethoxybenzene is a versatile aromatic building block of significant interest in advanced materials research. Its molecular structure, featuring a central benzene ring with electron-donating methoxy groups and terminal ethynyl groups, provides a rigid, linear geometry and distinct electronic properties. The compound's principal research value lies in its application as a fundamental precursor in polymer and materials science. It serves as a core monomer for constructing conjugated organic frameworks, dendrimers, and electroluminescent polymers for use in electronic devices and fluorescent sensors . The ethynyl groups are ideal sites for further functionalization through metal-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the synthesis of complex molecular architectures with tailored properties . In solid-state studies, the molecular packing is determined by specific interactions between the alkyne hydrogen atoms and the methoxy oxygen atoms, which is a critical consideration in crystal engineering and the design of organic semiconductors . This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

1,4-diethynyl-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLCCACADHPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#C)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348804
Record name 1,4-diethynyl-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74029-40-6
Record name 1,4-diethynyl-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Diethynyl-2,5-dimethoxybenzene

Introduction: A Multifunctional Aromatic Building Block

This compound is a highly functionalized organic compound featuring a rigid phenylene core symmetrically substituted with two electron-donating methoxy groups and two synthetically versatile terminal alkyne moieties. This unique combination of a π-electron-rich aromatic system and reactive acetylenic functionalities establishes it as a pivotal building block in contemporary chemical research. The methoxy groups enhance the electron density of the benzene ring, influencing its reactivity and modifying the electronic properties of materials derived from it. The terminal ethynyl groups serve as powerful handles for a variety of carbon-carbon bond-forming reactions, including cross-coupling, cycloaddition, and polymerization.

This guide provides a comprehensive technical overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in the development of advanced materials and its potential as a scaffold in medicinal chemistry.

Molecular and Physicochemical Properties

The core structure of this compound is planar, with the linear ethynyl groups extending from the ring. This rigidity is a key feature exploited in the construction of ordered supramolecular structures and polymers.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 74029-40-6PubChem[1]
Molecular Formula C₁₂H₁₀O₂PubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
Canonical SMILES COC1=CC(=C(C=C1C#C)OC)C#CPubChem[1]
InChI Key GAKLCCACADHPRY-UHFFFAOYSA-NPubChem[1]
Appearance Expected to be a crystalline solid at room temperature.
Solubility Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and toluene.

Crystallographic studies of the solid-state structure would provide precise bond lengths and angles, confirming the molecular geometry and revealing intermolecular interactions, such as hydrogen bonding, that dictate crystal packing.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 1,4-dimethoxybenzene. The strategy involves the introduction of leaving groups on the aromatic ring, followed by a double cross-coupling reaction to install the ethynyl moieties.

Retrosynthesis cluster_0 Disconnection Approach target This compound precursor 2,5-Dibromo-1,4-dimethoxybenzene target->precursor Sonogashira Coupling reagent Trimethylsilylacetylene starting_material 1,4-Dimethoxybenzene precursor->starting_material Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis of 2,5-Dibromo-1,4-dimethoxybenzene

The first step is a classic electrophilic aromatic substitution. The electron-donating methoxy groups are activating and ortho-, para-directing. Since the para positions are occupied by the other methoxy group, bromination occurs at the ortho positions.

Methodology:

  • Dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in the same solvent to the stirred solution. The addition should be dropwise to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or methanol to yield 2,5-dibromo-1,4-dimethoxybenzene as a white crystalline solid.

Protocol 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds.[2] It utilizes a palladium catalyst and a copper(I) co-catalyst. The key to a successful double coupling is to use a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. This prevents undesired side reactions like the homocoupling of the terminal alkyne.

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)-(C≡C-R')(L₂) pd_complex->alkyne_complex Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex alkyne_complex->pd0 Reductive Elimination product Ar-C≡C-R' alkyne_complex->product aryl_halide Ar-X aryl_halide->pd_complex terminal_alkyne H-C≡C-R' terminal_alkyne->cu_acetylide base Base base->cu_acetylide cu_catalyst CuX cu_catalyst->cu_acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Methodology:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromo-1,4-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of PdCl₂(PPh₃)₂ and PPh₃, and copper(I) iodide (CuI, 4-10 mol%).

  • Add a degassed solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent like THF or toluene.

  • To the stirred mixture, add trimethylsilylacetylene (2.2-2.5 eq) via syringe.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a solvent like methanol or THF and add a base such as potassium carbonate or a fluoride source like TBAF to cleave the trimethylsilyl (TMS) protecting groups.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purify the final product, this compound, by column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (δ, ppm)Justification
¹H ~7.10 (s, 2H)Aromatic protons (H-3, H-6). Deshielded relative to 1,4-dimethoxybenzene (~6.8 ppm) due to the anisotropic effect of the alkyne groups.[3]
¹H ~3.90 (s, 6H)Methoxy protons (-OCH₃). Typical chemical shift for aryl methoxy groups.
¹H ~3.30 (s, 2H)Acetylenic protons (-C≡C-H). Shifted downfield compared to simple alkynes due to conjugation with the aromatic ring.[4]
¹³C ~155.0Aromatic carbons attached to methoxy groups (C-2, C-5).
¹³C ~116.0Aromatic carbons attached to hydrogen (C-3, C-6).
¹³C ~114.0Aromatic carbons attached to ethynyl groups (C-1, C-4).
¹³C ~84.0Internal acetylenic carbon (Ar-C ≡C-H).
¹³C ~82.0Terminal acetylenic carbon (Ar-C≡C -H).
¹³C ~56.5Methoxy carbons (-OC H₃).

Key Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300≡C-H stretch (sharp, strong)Terminal Alkyne
~2110C≡C stretch (weak to medium)Alkyne
~1600, ~1500C=C aromatic ring stretchesBenzene Ring
~1220C-O-C stretch (asymmetric)Aryl Ether
~1030C-O-C stretch (symmetric)Aryl Ether

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of its terminal alkyne groups, which can undergo a wide array of transformations.

Reactivity main_compound This compound polymerization Conjugated Polymers (e.g., PPEs) main_compound->polymerization Sonogashira Polycondensation mof Metal-Organic Frameworks (MOFs) main_compound->mof Coordination Chemistry click Triazole-Linked Structures (Bioconjugates, Drugs) main_compound->click CuAAC 'Click' Reaction cycloaddition Complex Heterocycles main_compound->cycloaddition Diels-Alder / 1,3-Dipolar Cycloaddition

Caption: Key reaction pathways for this compound.

  • Polymerization: It serves as an AB-type monomer or can be co-polymerized with dihaloarenes to produce poly(phenylene ethynylene)s (PPEs). The methoxy groups increase the solubility of the resulting polymers and lower their oxidation potential, making them suitable for applications in organic electronics.

  • Metal-Organic Frameworks (MOFs): The linear, rigid nature of the molecule makes it an ideal organic linker for the construction of porous MOFs.[5] The alkyne units can either be retained for post-synthetic modification or participate in coordination with metal centers.

  • Cycloaddition Reactions: The alkyne functionalities can act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively. This provides a route to complex polycyclic and heterocyclic systems.

  • Click Chemistry: The terminal alkynes are prime substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the dimethoxybenzene core to other molecules, including biomolecules, polymers, or surfaces.

Applications in Research and Development

Advanced Materials Science

The primary application of this compound is in materials chemistry. Its incorporation into conjugated polymers is used to tune the optoelectronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[6] The electron-donating methoxy groups can enhance fluorescence quantum yields and shift emission wavelengths. As a linker in MOFs, it can be used to create materials with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.[7][8]

Drug Discovery and Medicinal Chemistry

While direct biological activity data for this specific molecule is limited, its structural motifs are of significant interest in drug development. Dimethoxybenzene derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[9][10]

  • Rigid Scaffold: The diethynyl-dimethoxybenzene core can be used as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets like enzymes or receptors.

  • Linker Technology: The terminal alkynes are ideal for use in fragment-based drug discovery (FBDD) and as linkers for Antibody-Drug Conjugates (ADCs) via click chemistry. This allows for the modular construction of complex and targeted therapeutic agents. The core itself can impart favorable properties such as improved metabolic stability or cell permeability.

Conclusion

This compound is a molecule of significant strategic importance in organic synthesis. Its well-defined structure, featuring a rigid and electron-rich core flanked by highly reactive alkyne groups, makes it an exceptionally versatile building block. From the rational design of novel conjugated polymers and porous metal-organic frameworks to its potential as a central scaffold in the development of new therapeutic agents, its utility spans multiple disciplines. The synthetic protocols and chemical properties outlined in this guide provide a foundation for researchers to harness the full potential of this valuable compound in their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Alagarsamy, P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(21), 4593-4595.
  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • D'Alessandro, D. M., et al. (2020). Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. Journal of the American Chemical Society, 142(12), 5459-5464.
  • ResearchGate. (2008). A two-step synthesis method for o-dimethoxy benzene. Retrieved from [Link]

  • Kowalczyk, A., et al. (2022). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. Bioorganic Chemistry, 120, 105623.
  • He, T., et al. (2022). Linker engineering in metal–organic frameworks for dark photocatalysis. Chemical Science, 13(20), 5894-5900.
  • Schaefer, T., et al. (1983). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 61(7), 1520-1525.
  • Vukić, M., et al. (2023).
  • Decoste, J. B., et al. (2019). Integrating Biocatalysts into Metal‐Organic Frameworks: Disentangling the Roles of Affinity, Molecular Weight, and Size. ChemPhysChem, 20(18), 2356-2363.
  • Google Patents. (2016). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • Karaman, R., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Molecular and Pharmaceutical Research, 2(1), 1-10.
  • Organic Syntheses. (n.d.). Preparation and Diels-Alder reaction of a highly nucleophilic diene. Retrieved from [Link]

  • Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]

  • Buzek, D., et al. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 9(15), 3747-3757.
  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?. Retrieved from [Link]

  • ResearchGate. (2022). Linker Engineering in Metal-Organic Frameworks for Dark Photocatalysis. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • ResearchGate. (2014). Sonogashira cross coupling of 1,4-dibromobenzene with 3,3-diethoxyprop-1-yne. Retrieved from [Link]

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An In-Depth Technical Guide to 1,4-Diethynyl-2,5-dimethoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Diethynyl-2,5-dimethoxybenzene is a rigid, aromatic compound that has garnered significant interest as a fundamental building block in the fields of materials science and organic synthesis. Its symmetric structure, featuring two electron-donating methoxy groups and two reactive ethynyl (acetylenic) groups, makes it an ideal monomer for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and functional organic materials. This guide provides an in-depth analysis of its core molecular attributes, a validated synthesis protocol, key physicochemical properties, and its principal applications relevant to researchers, scientists, and professionals in drug development.

Section 1: Core Molecular Attributes

The foundational characteristics of any chemical compound are its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification. This compound is comprised of 12 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.

The precise calculation of its molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Elemental Composition and Molecular Weight Calculation:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Total Molecular Weight: 186.21 g/mol [1]

A summary of its core identifiers and computed properties is presented below for rapid reference.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₁₀O₂PubChem[1]
Molecular Weight (Molar Mass) 186.21 g/mol PubChem[1]
Exact Mass 186.068079557 DaPubChem[1]
CAS Number 74029-40-6PubChem[1]

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. A common synthetic route starts from 1,4-dibromo-2,5-dimethoxybenzene.

Experimental Protocol: Sonogashira Coupling

This protocol describes a representative synthesis. Proper laboratory safety protocols, including the use of a fume hood and personal protective equipment, are mandatory.

Materials:

  • 1,4-dibromo-2,5-dimethoxybenzene

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromo-2,5-dimethoxybenzene, PdCl₂, PPh₃, and CuI.

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the mixture to 80°C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude silyl-protected intermediate in a mixture of methanol and DCM. Add potassium carbonate and stir at room temperature for 3 hours to remove the trimethylsilyl protecting groups.

  • Purification: Neutralize the mixture, extract with DCM, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

Causality and Experimental Choices:
  • Catalyst System (PdCl₂/PPh₃/CuI): The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step. Triphenylphosphine serves as a ligand to stabilize the palladium complex.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. An inert atmosphere is crucial for achieving high yields.

  • TMSA Protecting Group: Trimethylsilylacetylene is used instead of acetylene gas for safety and ease of handling. The TMS group prevents the terminal alkyne from undergoing side reactions and is easily removed under mild basic conditions (K₂CO₃ in MeOH).

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection & Purification A 1. Combine 1,4-dibromo-2,5-dimethoxybenzene, PdCl₂, PPh₃, CuI in a flask B 2. Add anhydrous Toluene and TEA A->B C 3. Add Trimethylsilylacetylene (TMSA) B->C D 4. Heat at 80°C for 24h (Sonogashira Coupling) C->D E 5. Cool, filter, and concentrate (Crude TMS-protected product) D->E F 6. Dissolve crude product in MeOH/DCM E->F Proceed to Deprotection G 7. Add K₂CO₃, stir for 3h F->G H 8. Workup: Neutralize, extract, dry G->H I 9. Purify via Column Chromatography H->I J Final Product: This compound I->J

Caption: A workflow diagram illustrating the key stages of synthesis and purification.

Section 3: Applications in Research and Development

The rigid, linear structure and reactive terminal alkyne functionalities of this compound make it a valuable component in several advanced applications.

Monomer for Conjugated Polymers

The diethynyl groups can undergo polymerization reactions, such as Glaser-Hay coupling or polymerization with other co-monomers, to form highly conjugated polymers. These materials are investigated for their electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethoxy substituents enhance the solubility and processability of the resulting polymers.

Linker in Metal-Organic Frameworks (MOFs)

As a rigid organic linker, this molecule can be used to construct porous, crystalline materials known as MOFs.[2] The terminal alkynes can be further functionalized or used directly to coordinate with metal ions or clusters, creating frameworks with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Scaffold in Drug Discovery

In drug development, rigid scaffolds are often used to orient functional groups in a precise three-dimensional arrangement to maximize interaction with a biological target. While direct applications are not widespread, dimethoxybenzene derivatives are found in many biologically active compounds.[3] The diethynyl groups provide handles for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the efficient and modular assembly of more complex molecules, such as potential enzyme inhibitors or receptor ligands.[4]

Conceptual Application Diagram

G cluster_apps Key Application Areas Core This compound C₁₂H₁₀O₂ Polymer Conjugated Polymers Use: Organic Electronics (OLEDs, OPVs) Core->Polymer Polymerization MOF Metal-Organic Frameworks (MOFs) Use: Gas Storage, Catalysis Core->MOF Coordination DrugDev Scaffold/Linker in Drug Discovery Use: 'Click Chemistry' for complex molecule synthesis Core->DrugDev Functionalization

Caption: Key applications stemming from the core molecular structure.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from light and oxidizing agents to prevent degradation or unintended reactions.[2]

References

  • PubChem Compound Summary for CID 640761, this compound. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Center for Biotechnology Information (PMC). [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1,4-diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 1,4-diethynyl-2,5-dimethoxybenzene, a crucial building block in materials science and polymer chemistry. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy, ensuring a self-validating and robust characterization process.

Introduction and Strategic Overview

This compound is a rigid, aromatic molecule with a symmetric substitution pattern, making it an ideal monomer for creating conjugated polymers and metal-organic frameworks. Its precise structure and purity are paramount for predictable polymerization and final material properties. The molecular formula is C₁₂H₁₀O₂[1][2], and its nominal mass is 186 g/mol [2].

The elucidation strategy detailed herein is a multi-technique, synergistic approach. We begin with foundational analyses—Mass Spectrometry and Infrared Spectroscopy—to confirm molecular weight and key functional groups. We then progress to an exhaustive Nuclear Magnetic Resonance (NMR) spectroscopic investigation to assemble the molecular skeleton and unambiguously assign all atomic positions.

G Figure 1. Overall Structure Elucidation Workflow cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis via Sonogashira Coupling MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Corroboration NMR NMR Spectroscopy (1D & 2D) Establish Connectivity IR->NMR Detailed Mapping Structure Definitive Structure C12H10O2 NMR->Structure Final Assembly

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Confirming the Basics

Before delving into complex connectivity experiments, it is imperative to confirm the molecular formula and the presence of expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry serves as the primary validation of the synthetic product's molecular weight.

Experimental Protocol: A sample of this compound is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and analyzed via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.

Expected Results & Interpretation: The primary objective is to identify the molecular ion peak [M]⁺ or a protonated adduct [M+H]⁺.

  • Molecular Formula: C₁₂H₁₀O₂

  • Exact Mass: 186.0681 g/mol [2]

  • Expected Ion: The high-resolution mass spectrum should display an ion with an m/z value corresponding to this exact mass, confirming the elemental composition. The observation of this peak provides strong evidence that the target molecule was synthesized.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups that define the molecule's structure.

Experimental Protocol: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The solid sample is pressed into a thin pellet with KBr or placed directly onto the ATR crystal.

Expected Results & Interpretation: The IR spectrum provides a characteristic fingerprint. The most critical absorptions to confirm are those of the terminal alkyne and the aryl ether functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300-3250≡C-H Stretch (strong, sharp)Terminal Alkyne
~2150-2100C≡C Stretch (weak to medium)Alkyne
~3050-3000=C-H Stretch (aromatic)Benzene Ring
~1250-1200 & ~1050-1000C-O-C Stretch (asymmetric & symmetric)Aryl Ether

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H bond, a crucial feature of the molecule.

Definitive Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.

Caption: Labeled structure for NMR assignment correlation.

¹H NMR Spectroscopy

Experimental Protocol: A ~5-10 mg sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The spectrum is acquired on a 400 MHz or higher field spectrometer.

Expected Results & Interpretation: Due to the molecule's C₂h symmetry, the ¹H NMR spectrum is remarkably simple and diagnostic.

  • Symmetry: The plane of symmetry running through the methoxy groups and bisecting the C3-C6 and C2-C5 bonds renders the two aromatic protons chemically equivalent. The two acetylenic protons are also equivalent, as are the two methoxy groups.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.2 Singlet (s) 2H Ar-H (H at C3, C6)
~3.9-4.0 Singlet (s) 6H -OCH₃ (H at C7, C8)

| ~3.3-3.4 | Singlet (s) | 2H | ≡C-H (H at C10, C12) |

Causality: The absence of coupling (all signals are singlets) is a powerful piece of evidence. The aromatic protons do not have adjacent proton neighbors, hence they appear as a singlet. The same logic applies to the methoxy and acetylenic protons. This simplicity strongly supports the proposed symmetric substitution pattern.

¹³C NMR and DEPT Spectroscopy

Experimental Protocol: Using the same sample prepared for ¹H NMR, a broadband proton-decoupled ¹³C NMR spectrum is acquired. Following this, DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Results & Interpretation: Symmetry again dictates that only six unique carbon signals will be observed.

  • DEPT-135: This experiment is crucial. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent[3][4].

  • DEPT-90: Only CH signals appear in this spectrum[3][4].

Table 3: Predicted ¹³C NMR and DEPT Data (in CDCl₃)

Chemical Shift (δ, ppm) Carbon Type (from DEPT) Assignment
~155 C (Quaternary) C -OCH₃ (C2, C5)
~118 CH (Methine) C -H (C3, C6)
~115 C (Quaternary) C -C≡CH (C1, C4)
~83 C (Quaternary) -C ≡CH
~80 CH (Methine) -C≡C H

| ~56 | CH₃ (Methyl) | -OC H₃ |

Causality: By comparing the standard ¹³C spectrum with the DEPT spectra, we can systematically assign each carbon type. The DEPT-90 spectrum will show two positive peaks (the aromatic CH and the terminal alkyne CH). The DEPT-135 will show these same two peaks plus a positive peak for the methoxy CH₃ group. The remaining three signals in the full ¹³C spectrum, which are absent in the DEPT experiments, must therefore be the quaternary carbons. This layered approach provides a self-validating system for carbon assignment.

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the final and most definitive step, as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, allowing us to piece the molecular fragments together[5][6][7].

Experimental Protocol: The HMBC spectrum is acquired on the same sample. The experiment is optimized to detect correlations over a range of coupling constants (e.g., 4-10 Hz).

Key Expected Correlations & Interpretation: We use the proton signals as starting points to map the carbon skeleton.

  • From Methoxy Protons (-OCH₃ at ~3.9 ppm):

    • A strong correlation to the methoxy carbon itself (~56 ppm, ²JCH).

    • A crucial correlation to the attached aromatic carbon, C2/C5 (~155 ppm, ³JCH). This definitively links the methoxy group to the aromatic ring.

  • From Aromatic Protons (Ar-H at ~7.1 ppm):

    • Correlation to the quaternary aromatic carbon C1/C4 (~115 ppm, ²JCH).

    • Correlation to the methoxy-bearing carbon C2/C5 (~155 ppm, ³JCH).

    • Correlation to the internal alkyne carbon (~83 ppm, ³JCH). This confirms the attachment point of the ethynyl group.

  • From Acetylenic Proton (≡C-H at ~3.3 ppm):

    • Correlation to the internal alkyne carbon (~83 ppm, ²JCH).

    • Correlation to the aromatic carbon C1/C4 (~115 ppm, ³JCH). This provides reciprocal confirmation of the ethynyl-aryl linkage.

Caption: Diagram of critical 2- and 3-bond C-H correlations.

Conclusion: Integrated Data Confirmation

The structure of this compound is unequivocally confirmed by the seamless integration of all spectroscopic data. Mass spectrometry validates the molecular formula. IR spectroscopy confirms the presence of terminal alkyne and aryl ether groups. The simplicity of the ¹H NMR spectrum points directly to a highly symmetric structure, an inference that is quantitatively supported by the observation of only six unique signals in the ¹³C NMR spectrum. Finally, DEPT and HMBC experiments provide the definitive, interlocking evidence that assembles these pieces into the correct constitutional isomer, confirming all atomic connectivities and finalizing the elucidation. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment.

References

  • Ferguson, G., & Lonergan, D. G. (2002). This compound at ca 150 K. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1253-o1254. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640761, this compound. Retrieved from [Link]

  • Chemistry LibreTexts (2023). DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Martin, G. E., & Williamson, R. T. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Hypha Discovery (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of 1,4-diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of the organic compound 1,4-diethynyl-2,5-dimethoxybenzene. As a Senior Application Scientist, the following sections are structured to not only present the core spectral data but also to provide insights into the experimental methodologies and the scientific rationale behind the interpretation of the spectral features.

Preamble: The Significance of Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument software will typically perform automatic locking (to the deuterium signal of the solvent) and shimming (to optimize the magnetic field homogeneity).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

Predicted ¹H NMR Spectral Data

Due to the symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3Singlet2HAromatic Protons (H-3, H-6)
~3.8-4.0Singlet6HMethoxy Protons (-OCH₃)
~3.3-3.5Singlet2HAcetylenic Protons (-C≡CH)

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons: The protons on the benzene ring are in the deshielding region due to the ring current effect, typically appearing between 7 and 8 ppm. The electron-donating methoxy groups will slightly shield these protons, shifting them upfield to the lower end of this range.

  • Methoxy Protons: The protons of the methoxy groups are attached to an electronegative oxygen atom, which deshields them, causing them to appear in the range of 3.8-4.0 ppm.

  • Acetylenic Protons: The protons of the terminal alkyne groups are deshielded, but less so than aromatic or vinylic protons due to the magnetic anisotropy of the carbon-carbon triple bond. Their chemical shift is expected in the range of 3.3-3.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)Assignment
~150-155Aromatic Carbons (C-2, C-5)
~115-120Aromatic Carbons (C-3, C-6)
~110-115Aromatic Carbons (C-1, C-4)
~80-85Alkynyl Carbons (-C ≡CH)
~75-80Alkynyl Carbons (-C≡C H)
~55-60Methoxy Carbons (-OC H₃)

Causality Behind Predicted Chemical Shifts:

  • Aromatic Carbons: The carbons attached to the electron-donating methoxy groups (C-2, C-5) will be the most downfield in the aromatic region. The protonated aromatic carbons (C-3, C-6) will be upfield, and the carbons bearing the ethynyl substituents (C-1, C-4) will have a chemical shift influenced by both the aromatic ring and the alkyne.

  • Alkynyl Carbons: The sp-hybridized carbons of the alkyne groups appear in a characteristic region between 70 and 90 ppm.

  • Methoxy Carbons: The carbon atoms of the methoxy groups are deshielded by the adjacent oxygen and will appear in the 55-60 ppm range.

Caption: Correlation of atoms in this compound to their predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) method is a modern and convenient technique.

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation and Data Acquisition:

  • Background Spectrum: With a clean ATR crystal, a background spectrum is collected to account for atmospheric and instrumental absorptions.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Sample Spectrum: The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300≡C-H stretchTerminal Alkyne
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethoxy (-OCH₃)
~2100C≡C stretchAlkyne
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchAryl Ether

Causality Behind Predicted Absorption Bands:

  • ≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne gives rise to a sharp, strong band around 3300 cm⁻¹.

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups in the methoxy substituents are expected in the region of 2950-2850 cm⁻¹.

  • C≡C Stretch: The stretching of the carbon-carbon triple bond of the alkyne is a weak but sharp absorption around 2100 cm⁻¹.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in two or more bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The stretching of the C-O bond in the aryl ether functionality gives a strong absorption band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable organic compounds.

Instrumentation:

  • A mass spectrometer equipped with an electron ionization source and a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Sample Introduction and Data Acquisition:

  • Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For a solid sample, this can be done using a direct insertion probe that is heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

Molecular Ion Peak:

  • The molecular weight of this compound is 186.21 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z = 186 .

Plausible Fragmentation Patterns:

  • Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, mass = 15) from the molecular ion, leading to a fragment ion at m/z = 171 .

  • Loss of Formaldehyde: Subsequent loss of formaldehyde (CH₂O, mass = 30) from the [M-CH₃]⁺ fragment is also possible, resulting in an ion at m/z = 141 .

  • Loss of an Ethynyl Radical: Cleavage of the ethynyl group (•C₂H, mass = 25) could lead to a fragment at m/z = 161 .

Fragmentation_Pathway M [M]⁺• m/z = 186 M_minus_15 [M-CH₃]⁺ m/z = 171 M->M_minus_15 - •CH₃ M_minus_25 [M-C₂H]⁺ m/z = 161 M->M_minus_25 - •C₂H M_minus_45 [M-CH₃-CH₂O]⁺ m/z = 141 M_minus_15->M_minus_45 - CH₂O

Sources

An In-depth Technical Guide to 1,4-Diethynyl-2,5-dimethoxybenzene: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of a Key Building Block

In the landscape of advanced organic materials, the precise arrangement of molecular components dictates function. The pursuit of novel materials with tailored electronic and optical properties has led researchers to explore a vast array of molecular architectures. Among these, 1,4-diethynyl-2,5-dimethoxybenzene has emerged as a cornerstone building block, a testament to the power of rational molecular design. Its rigid, linear geometry, coupled with the electron-donating nature of its methoxy substituents and the reactive versatility of its terminal alkyne groups, provides a powerful platform for the construction of highly conjugated systems. This guide offers a comprehensive exploration of this remarkable molecule, from its synthetic origins and the chemical principles that underpin its creation to its diverse applications in the vanguard of materials science. It is intended for researchers, scientists, and drug development professionals who seek not only to understand this compound but also to harness its potential in their own innovative endeavors.

I. The Genesis of a Versatile Monomer: A Historical Perspective

The story of this compound is intrinsically linked to the development of powerful cross-coupling methodologies in organic synthesis. While a singular "discovery" paper is not readily identifiable, its emergence in the scientific literature coincides with the rise of the Sonogashira coupling reaction as a robust tool for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] The "conventional route" to its synthesis, now widely adopted, showcases the strategic application of this palladium- and copper-catalyzed reaction.[2]

The initial impetus for the synthesis of this compound and its analogues stemmed from the growing interest in conjugated polymers and molecules for applications in organic electronics and nonlinear optics.[3][4] The rigid, rod-like structure of the diethynylbenzene core, when incorporated into a polymer backbone, imparts desirable properties such as high thermal stability and the potential for long-range electron delocalization. The methoxy groups, as electron-donating substituents, play a crucial role in tuning the electronic properties of the molecule, influencing its HOMO/LUMO energy levels and, consequently, the optical and electronic characteristics of the resulting materials.

II. The Synthetic Blueprint: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that demands careful execution and an understanding of the underlying reaction mechanisms. The most reliable and widely cited method involves a two-stage process: the preparation of a dihalogenated precursor followed by a double Sonogashira coupling with a protected acetylene, and subsequent deprotection.

A. Precursor Synthesis: 1,4-Diiodo-2,5-dimethoxybenzene

The journey begins with the synthesis of the key intermediate, 1,4-diiodo-2,5-dimethoxybenzene. This is typically achieved through the iodination of 1,4-dimethoxybenzene.

  • Materials:

    • 1,4-Dimethoxybenzene

    • Iodine (I₂)

    • Periodic acid (H₅IO₆)

    • Sulfuric acid (H₂SO₄)

    • Methanol

    • Dichloromethane (CH₂Cl₂)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene in a suitable solvent such as methanol or glacial acetic acid.

    • Add iodine (I₂) and periodic acid (H₅IO₆) to the solution. The periodic acid acts as an oxidizing agent to regenerate the active iodinating species.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with dichloromethane.

    • Wash the organic layer with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-diiodo-2,5-dimethoxybenzene as a crystalline solid.

B. The Core Reaction: Sonogashira Coupling and Deprotection

With the diiodo precursor in hand, the crucial carbon-carbon bond formation is accomplished via a double Sonogashira coupling with a protected alkyne, typically trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group to prevent unwanted side reactions of the terminal alkyne.[1]

  • Materials:

    • 1,4-Diiodo-2,5-dimethoxybenzene

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

    • Dichloromethane (CH₂Cl₂)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Sonogashira Coupling:

      • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodo-2,5-dimethoxybenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

      • Add anhydrous tetrahydrofuran and triethylamine.

      • Add trimethylsilylacetylene dropwise to the stirred solution.

      • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

      • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

      • Concentrate the filtrate under reduced pressure.

    • Deprotection:

      • Dissolve the crude bis(trimethylsilyl) intermediate in THF.

      • Add a solution of tetrabutylammonium fluoride in THF dropwise at room temperature.

      • Stir the mixture for a few hours until the deprotection is complete (monitored by TLC).

    • Work-up and Purification:

      • Quench the reaction with deionized water.

      • Extract the product with dichloromethane.

      • Wash the organic layer with water and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Iodination Iodination 1,4-Dimethoxybenzene->Iodination I₂, H₅IO₆, H₂SO₄ 1,4-Diiodo-2,5-dimethoxybenzene 1,4-Diiodo-2,5-dimethoxybenzene Iodination->1,4-Diiodo-2,5-dimethoxybenzene Sonogashira Sonogashira Coupling 1,4-Diiodo-2,5-dimethoxybenzene->Sonogashira TMSA Trimethylsilylacetylene TMSA->Sonogashira Pd(PPh₃)₂Cl₂, CuI, TEA Protected_Intermediate 1,4-Bis(trimethylsilylethynyl)- 2,5-dimethoxybenzene Sonogashira->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection TBAF Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway to this compound.

III. Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 153-154 °C
Solubility Soluble in common organic solvents
CAS Number 74029-40-6

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure of the molecule. The spectrum will typically show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two methoxy groups, and a singlet for the two acetylenic protons. The chemical shifts of these signals are characteristic of the molecule's electronic environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It will show distinct signals for the aromatic carbons, the methoxy carbons, and the sp-hybridized carbons of the alkyne groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands to look for include the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100 cm⁻¹), and the C-O stretches of the methoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

IV. Applications in Materials Science

The unique molecular architecture of this compound makes it a highly valuable monomer for the synthesis of advanced organic materials with a wide range of applications.

A. Conjugated Polymers for Organic Electronics

The primary application of this compound is as a monomer in the synthesis of conjugated polymers.[5] The diethynyl functionality allows for polymerization through various methods, including oxidative coupling and other cross-coupling reactions, to form poly(phenylene ethynylene) (PPE) type structures.

These polymers are of significant interest for applications in organic electronics due to their semiconductor properties.[6] The extended π-conjugation along the polymer backbone facilitates charge transport, a critical requirement for devices such as:

  • Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound into the polymer backbone can influence the emission color and efficiency of OLEDs. The methoxy groups can enhance the electron-donating character of the polymer, which in turn affects the energy levels and the recombination of charge carriers that leads to light emission.

  • Organic Photovoltaics (OPVs): In solar cell applications, polymers derived from this monomer can act as the electron donor material in the active layer. The tunable electronic properties allow for the optimization of the absorption spectrum to better match the solar spectrum, thereby improving the efficiency of the device.

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the resulting polymers can promote ordered packing in the solid state, which is beneficial for achieving high charge carrier mobilities in OFETs.

Logical Relationship of Application in Organic Electronics:

OrganicElectronics Monomer This compound Polymerization Polymerization Monomer->Polymerization Conjugated_Polymer Conjugated Polymer (e.g., PPE) Polymerization->Conjugated_Polymer Properties Tunable Electronic & Optical Properties Conjugated_Polymer->Properties OLEDs Organic Light-Emitting Diodes (OLEDs) Properties->OLEDs OPVs Organic Photovoltaics (OPVs) Properties->OPVs OFETs Organic Field-Effect Transistors (OFETs) Properties->OFETs

Caption: Role of the monomer in organic electronics.

B. Nonlinear Optical (NLO) Materials

The extended π-electron systems that can be constructed using this compound as a building block are also of interest for applications in nonlinear optics.[7] Materials with high third-order NLO susceptibility are sought after for applications such as optical switching and all-optical signal processing. The linear, conjugated structures derived from this monomer can exhibit significant NLO responses.

V. Future Outlook and Conclusion

VI. References

  • Dirk, S. M.; Tour, J. M. Tetrahedron Lett.2001 , 42 (38), 6673-6675.

  • Pelter, A.; James, P. In Comprehensive Organic Synthesis II; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 8, pp 993-1012.

  • Ramos, Y.; Matos, M. J.; Salgado, L.; Outeiral, C.; Quezada, E. Molecules2001 , 6 (1), 41-50.

  • Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe 3+. MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]

  • Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. ResearchGate. [Link]

  • This compound | C12H10O2 | CID 640761. PubChem. [Link]

  • 1,4-Diiodo-2,5-dimethoxybenzene | C8H8I2O2 | CID 639173. PubChem. [Link]

  • Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

  • High Performance Organic Electronics Processing with Green Solvents. eScholarship.org. [Link]

  • Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. ResearchGate. [Link]

  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate. [Link]

  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PMC - NIH. [Link]

  • Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes. ResearchGate. [Link]

  • Microstructure of 1,4-diethynylbenzene frontal polymerization products. ResearchGate. [Link]

  • Organometallic Complexes for Nonlinear Optics. 43. Quadratic Optical Nonlinearities of Dipolar Alkynylruthenium Complexes with Phenyleneethynylene/Phenylenevinylene Bridges. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for 1,4-Diethynyl-2,5-dimethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Rigid Aromatic Building Block

1,4-Diethynyl-2,5-dimethoxybenzene is a highly functionalized aromatic compound of significant interest to researchers in materials science, medicinal chemistry, and organic electronics.[1][2] Its rigid, linear structure, imparted by the di-acetylene units, makes it an exceptional building block for creating conjugated polymers, molecular wires, and complex molecular architectures. The electron-donating methoxy groups modulate the electronic properties of the π-system, influencing the photophysical and electrochemical characteristics of its derivatives.[3]

This guide provides a comprehensive overview of the experimental setups and protocols for the synthesis and key reactions of this compound. We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting these powerful chemical transformations. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

PART 1: Synthesis of this compound

The most common and reliable route to synthesize this compound involves a two-step process starting from a halogenated precursor, typically 1,4-diiodo-2,5-dimethoxybenzene. The core of this synthesis is the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[4][5]

Why use a protected acetylene? Direct coupling with acetylene gas is hazardous and difficult to control, often leading to a mixture of mono- and di-substituted products, as well as significant homocoupling. Therefore, a protected acetylene synthon, such as trimethylsilylacetylene (TMSA), is employed.[6] The trimethylsilyl (TMS) group is sterically bulky enough to prevent unwanted side reactions and is readily cleaved under mild conditions to reveal the terminal alkyne.[6][7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Double Sonogashira Coupling cluster_1 Step 2: Deprotection A 1,4-Diiodo-2,5-dimethoxybenzene C Pd(PPh₃)₂Cl₂ / CuI Catalyst Base (e.g., TEA/THF) A->C B Trimethylsilylacetylene (TMSA) B->C D 1,4-Bis(trimethylsilylethynyl)- 2,5-dimethoxybenzene C->D C-C bond formation E 1,4-Bis(trimethylsilylethynyl)- 2,5-dimethoxybenzene F Base (e.g., K₂CO₃) Methanol/THF E->F G This compound (Final Product) F->G Si-C bond cleavage

Caption: Two-step synthesis of the target compound.

Protocol 1.1: Synthesis of 1,4-Bis(trimethylsilylethynyl)-2,5-dimethoxybenzene

This protocol details the palladium- and copper-cocatalyzed Sonogashira coupling of the di-iodo precursor with TMSA.[5]

Materials:

  • 1,4-Diiodo-2,5-dimethoxybenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line apparatus, glassware, and magnetic stirrer

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen). Maintaining anaerobic conditions is crucial to prevent oxidative homocoupling (Glaser coupling) and to protect the Pd(0) active species.[8]

  • Reagent Addition: To the flask, add 1,4-diiodo-2,5-dimethoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Base: Add anhydrous THF (approx. 10 mL per mmol of di-iodide) and anhydrous TEA (approx. 5 mL per mmol of di-iodide) via syringe. The amine base is critical as it neutralizes the HI generated during the reaction and acts as a solvent.[9]

  • TMSA Addition: Add trimethylsilylacetylene (2.5 eq) dropwise via syringe. A slight excess of the alkyne ensures complete conversion of the di-iodide.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired protected product as a solid.

Protocol 1.2: Deprotection to Yield this compound

The TMS groups are typically removed using a mild base, such as potassium carbonate in methanol.[10]

Materials:

  • 1,4-Bis(trimethylsilylethynyl)-2,5-dimethoxybenzene

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the silyl-protected compound (1.0 eq) in a mixture of THF or DCM and Methanol (e.g., a 2:1 ratio).

  • Base Addition: Add potassium carbonate (approx. 0.5 eq). The reaction is a nucleophilic attack on the silicon atom, for which K₂CO₃ in methanol provides a sufficient source of methoxide ions.[10]

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a solvent like hexanes or ethanol to yield pure this compound as a solid.

PART 2: Key Reactions and Experimental Setups

The terminal alkyne functionalities of this compound are versatile handles for a variety of transformations, including further cross-coupling reactions, homocoupling to form polymers, and cycloadditions.

Section 2.1: Sonogashira Cross-Coupling Reactions

With two terminal alkynes, the molecule can be coupled with aryl or vinyl halides to extend the conjugated system. This protocol describes a mono-coupling reaction as an example.

Rationale: The choice of catalyst, base, and solvent is critical for success. Palladium complexes with bulky phosphine ligands are often effective.[11] Copper-free conditions are sometimes preferred to avoid the ubiquitous issue of alkyne homocoupling, although the reaction may require slightly higher temperatures.[8]

Table 1: Typical Sonogashira Reaction Parameters

ParameterConditionRationale / Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ (2-5 mol%)Robust and commercially available catalysts.[4]
Copper Co-catalyst CuI (4-10 mol%)Accelerates the reaction, allowing for milder conditions.[5]
Base Amines (TEA, DIPEA) or Carbonates (K₂CO₃, Cs₂CO₃)Neutralizes HX byproduct; amine bases can also act as solvents.[9]
Solvent THF, DMF, Toluene, or AmineMust solubilize reagents and withstand reaction temperature.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling and catalyst degradation.[8]
Protocol 2.1: Mono-Sonogashira Coupling with an Aryl Iodide

Procedure:

  • Setup: In an inert atmosphere glovebox or using a Schlenk line, charge a flask with this compound (1.0 eq), the desired aryl iodide (0.95 eq to favor mono-substitution), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent/Base Addition: Add anhydrous THF and TEA via syringe.

  • Reaction: Stir at room temperature for 8-16 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 1.1. Separation of mono-adduct, di-adduct, and starting material will be necessary, typically via column chromatography.

Section 2.2: Glaser-Hay Oxidative Homocoupling

The terminal alkynes can be coupled together in the presence of a copper catalyst and an oxidant (typically oxygen from air) to form butadiyne linkages. This is the basis for synthesizing conjugated polymers. The Hay modification of the Glaser coupling uses a soluble copper-TMEDA (tetramethylethylenediamine) complex, which is often more efficient and versatile.[12][13]

Mechanism Rationale: The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling. Controlling the concentration is key: high concentrations favor intermolecular coupling to form polymers, while high-dilution conditions can favor intramolecular cyclization to form macrocycles.

Workflow for Glaser-Hay Polymerization

G A This compound (Monomer) D Reaction Mixture (High Concentration) A->D B CuCl / TMEDA Catalyst Solvent (e.g., Dichloromethane) B->D C Oxygen (Air) C->D Oxidant E Poly(1,4-phenylenebutadiynylene) Derivative D->E Polymerization F Precipitation & Filtration E->F

Caption: Polymer synthesis via Glaser-Hay coupling.

Protocol 2.2: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenebutadiynylene)

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM) or Chloroform

  • Methanol (for precipitation)

Procedure:

  • Catalyst Preparation: In a flask open to the air, dissolve CuCl (0.1 eq) and TMEDA (0.1 eq) in DCM (approx. 20 mL per mmol of monomer). The solution should turn green as the copper complex forms and is oxidized.

  • Monomer Addition: Prepare a concentrated solution of this compound (1.0 eq) in DCM. Add this solution dropwise to the vigorously stirring catalyst solution over 30 minutes.

  • Reaction: Allow the reaction to stir vigorously, open to the air, for 12-24 hours. A precipitate (the polymer) will likely form as the reaction progresses. The oxidative nature of this reaction requires air, a key difference from the inert atmosphere needed for Sonogashira coupling.[14]

  • Isolation: Pour the reaction mixture into a large volume of stirring methanol to precipitate the polymer completely.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove residual catalyst and unreacted monomer, and dry under vacuum. The resulting polymer is typically an insoluble solid.[9][15]

Section 2.3: [4+2] Cycloaddition (Diels-Alder Reaction)

The alkyne moieties can act as potent dienophiles in Diels-Alder reactions, providing a powerful route to complex polycyclic aromatic systems. A classic example is the reaction with tetraphenylcyclopentadienone (tetracyclone). This reaction is mechanistically elegant, as the initial [4+2] cycloaddition adduct is unstable and spontaneously undergoes a cheletropic extrusion of carbon monoxide to form a stable aromatic ring.[16]

Mechanism of Diels-Alder / Cheletropic Extrusion

G cluster_0 [4+2] Cycloaddition cluster_1 Cheletropic Extrusion A Diene (Tetracyclone) C Transient Adduct (Norbornadien-7-one derivative) A->C B Dienophile (Alkyne) B->C D Transient Adduct E Aromatic Product D->E Heat F Carbon Monoxide (gas) D->F Heat

Caption: Reaction sequence for aromatic ring formation.

Protocol 2.3: Diels-Alder Reaction with Tetracyclone

Materials:

  • This compound

  • Tetraphenylcyclopentadienone (Tetracyclone)

  • High-boiling solvent (e.g., diphenyl ether, o-dichlorobenzene)

Procedure:

  • Setup: Combine this compound (1.0 eq) and tetracyclone (2.2 eq to ensure reaction at both alkyne sites) in a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a minimal amount of a high-boiling solvent like diphenyl ether to facilitate mixing and heat transfer.

  • Reaction: Heat the mixture to a high temperature (typically 200-250 °C) under an inert atmosphere. The reaction can be monitored visually by the disappearance of the deep purple color of the tetracyclone.[17] The high temperature is necessary to overcome the activation energy for both the cycloaddition and the subsequent extrusion of CO.[16]

  • Cooling and Isolation: Once the color has faded (usually after several hours), allow the reaction to cool to room temperature. The product will often crystallize directly from the solvent.

  • Purification: Dilute the cooled mixture with a solvent like hexanes to further precipitate the product. Collect the solid by filtration and wash with a non-polar solvent to remove the diphenyl ether. Further purification can be achieved by recrystallization.

PART 3: Safety, Handling, and Data Interpretation

Chemical Safety:

  • Organometallic Catalysts: Palladium and copper catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[18]

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or purchased anhydrous solvents and handle them under an inert atmosphere.[18]

  • Acetylenic Compounds: While this compound is a stable solid, terminal acetylenes can be hazardous. Some, particularly when in the presence of certain metals like copper, can form explosive acetylides. Avoid excessive heating of the pure compound.[19]

Reaction Hazards:

  • Exotherms: Palladium-catalyzed cross-coupling reactions are known to be exothermic and can pose a risk of thermal runaway, especially on a larger scale.[5] For scale-up operations, consider adding reagents slowly and ensuring adequate cooling.

  • Pressure: Reactions involving the extrusion of gaseous byproducts like carbon monoxide (Protocol 2.3) should be conducted in an open or vented system (e.g., a reflux condenser open to a bubbler) to avoid pressure buildup.

Characterization Data (Expected):

  • ¹H NMR: Expect signals for the aromatic protons, the methoxy protons (singlet, ~3.8-4.0 ppm), and the acetylenic protons (singlet, ~3.3-3.5 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons (including the ipso-carbons attached to the methoxy and alkyne groups), the methoxy carbons (~56 ppm), and the sp-hybridized carbons of the alkyne (~80-90 ppm).[2]

  • FT-IR: Look for the characteristic C≡C-H stretch (a sharp peak around 3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

References

  • Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. ResearchGate. [Link]

  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate. [Link]

  • Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages. [Link]

  • Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. PubMed. [Link]

  • Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application. Scientific & Academic Publishing. [Link]

  • A two-step synthesis method for o-dimethoxy benzene. ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Trimethylsilylacetylene. Wikipedia. [Link]

  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]

  • Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. ResearchGate. [Link]

  • Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. [Link]

  • Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+. NIH. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • ¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. PubMed. [Link]

  • Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ACS Publications. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. [Link]

  • 1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene: Diels Alder Reactions and Applications of the Products Formed. ResearchGate. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages. [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 1,4-Diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of 1,4-diethynyl-2,5-dimethoxybenzene, a valuable building block in materials science and pharmaceutical development. The described two-step synthetic route is designed for robustness and scalability, starting from commercially available 1,4-dimethoxybenzene. The protocol details a bromination reaction followed by a double Sonogashira coupling with trimethylsilylacetylene. This guide emphasizes the rationale behind experimental choices, safety considerations, and methods for ensuring high purity and yield of the final product.

Introduction

This compound is a key intermediate in the synthesis of advanced organic materials, including conjugated polymers and metal-organic frameworks, owing to its rigid structure and reactive terminal alkyne functionalities. Its derivatives have also shown promise in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest. This document outlines a reliable method for its preparation in multigram quantities.

The synthetic strategy involves two main stages: the electrophilic bromination of 1,4-dimethoxybenzene to yield 1,4-dibromo-2,5-dimethoxybenzene, followed by a palladium-copper catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene. The use of a silyl-protected alkyne is crucial for preventing side reactions and ensuring a clean conversion to the desired product.[1]

Overall Synthetic Workflow

The following diagram illustrates the two-step process for the synthesis of this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 1,4-Dimethoxybenzene B 1,4-Dibromo-2,5-dimethoxybenzene A->B Br₂, Acetic Acid C 1,4-Dibromo-2,5-dimethoxybenzene D 1,4-Bis(trimethylsilylethynyl)- 2,5-dimethoxybenzene C->D TMSA, Pd(PPh₃)₄, CuI, DIPEA, THF E 1,4-Bis(trimethylsilylethynyl)- 2,5-dimethoxybenzene F This compound E->F K₂CO₃, MeOH/THF

Caption: Synthetic route for this compound.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this synthesis.

ReagentFormulaMW ( g/mol )Molarity/Conc.EquivalentsSupplierNotes
1,4-DimethoxybenzeneC₈H₁₀O₂138.16-1.0Sigma-AldrichStarting material
BromineBr₂159.81-2.2Acros OrganicsHighly corrosive and toxic
Acetic AcidCH₃COOH60.05Glacial-Fisher ScientificSolvent
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.22-2.5Oakwood ChemicalFlammable liquid[2]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56-0.05Strem ChemicalsAir-sensitive catalyst
Copper(I) IodideCuI190.45-0.1Alfa AesarCo-catalyst
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-5.0TCI ChemicalsCorrosive and flammable base[3][4]
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous-J.T.BakerSolvent, peroxide-free
Potassium CarbonateK₂CO₃138.21-3.0EMD MilliporeBase for deprotection
MethanolCH₃OH32.04Anhydrous-HoneywellSolvent

Experimental Protocols

Part 1: Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene

This procedure is adapted from established methods for the bromination of activated aromatic rings.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a saturated solution of sodium thiosulfate, dissolve 1,4-dimethoxybenzene (50.0 g, 0.362 mol) in 500 mL of glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice-water bath. Slowly add a solution of bromine (115.7 g, 0.724 mol, 2.2 eq.) in 100 mL of glacial acetic acid via the dropping funnel over a period of 2 hours. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent.

  • Workup: Carefully pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further wash the solid with cold methanol to remove any unreacted starting material. Dry the solid in a vacuum oven at 50 °C to afford 1,4-dibromo-2,5-dimethoxybenzene as a white crystalline solid.

Part 2: Synthesis of this compound

This part of the synthesis utilizes the Sonogashira coupling reaction, a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][5]

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-dibromo-2,5-dimethoxybenzene (50.0 g, 0.169 mol), tetrakis(triphenylphosphine)palladium(0) (9.77 g, 8.45 mmol, 0.05 eq.), and copper(I) iodide (3.22 g, 16.9 mmol, 0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add 1 L of anhydrous tetrahydrofuran (THF) and 120 mL of diisopropylethylamine (DIPEA) (0.845 mol, 5.0 eq.). Stir the mixture until all solids are dissolved.

  • Sonogashira Coupling: Add trimethylsilylacetylene (41.5 g, 0.422 mol, 2.5 eq.) to the reaction mixture. Heat the mixture to 65 °C and stir for 24 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC (95:5 hexanes:ethyl acetate). The disappearance of the starting material indicates the completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of Silyl-Protected Intermediate: The crude product, 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene, can be purified by column chromatography on silica gel using a gradient of hexanes to 98:2 hexanes:ethyl acetate.

  • Deprotection: Dissolve the purified silyl-protected intermediate in a mixture of 500 mL of THF and 500 mL of methanol. Add potassium carbonate (70.0 g, 0.507 mol, 3.0 eq.) and stir the mixture at room temperature for 4 hours.

  • Final Workup and Isolation: Quench the reaction with 1 L of water and extract with diethyl ether (3 x 500 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

  • Final Purification: Recrystallize the crude product from a minimal amount of hot hexanes to yield this compound as a pale yellow solid.

Reaction Mechanism: The Sonogashira Coupling

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[6]

G cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 R-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (R-X) Pd_complex2 R-Pd(II)L₂-C≡CR' Pd_complex1->Pd_complex2 Transmetalation (from Cu cycle) Pd_complex2->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide H-C≡CR', Base Cu_acetylide->CuX to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Results and Discussion

Expected Yields:

  • 1,4-Dibromo-2,5-dimethoxybenzene: Typically 85-95% yield.

  • This compound: Typically 70-85% yield over the two steps (coupling and deprotection).

Product Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 2H), 3.90 (s, 6H), 3.35 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.5, 115.0, 114.8, 83.5, 79.5, 56.8.

  • Mass Spectrometry (EI): m/z = 186.06 [M]⁺.

Scale-up Considerations:

  • Exothermicity: The bromination reaction is exothermic and requires careful temperature control, especially during the initial addition of bromine.

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[7] Maintaining a strict inert atmosphere is crucial for high yields.

  • Purification: While the silyl-protected intermediate can be purified by column chromatography, for larger scales, direct use in the deprotection step after a simple filtration and solvent removal may be feasible, followed by a final recrystallization of the target compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Bromine: Is highly corrosive, toxic upon inhalation, and can cause severe burns. Handle with extreme care in a fume hood.[8]

  • Trimethylsilylacetylene: Is a highly flammable liquid and vapor.[2][9][10][11] Keep away from heat, sparks, and open flames.[2][10]

  • Diisopropylethylamine (DIPEA): Is a corrosive and flammable liquid that can cause severe eye damage and respiratory irritation.[3][4][12][13][14]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous THF.

References

  • Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. National Institutes of Health.
  • Chilukuru, S. (2012). How can I prepare 1,4 dimethoxy benzene? ResearchGate.
  • Marx, J. N., Song, P.-S., & Chui, P. K. (1975). Synthesis of Some Benzodipyrones, Potential Photochemical DNA Crosslinking Agents. Journal of Heterocyclic Chemistry, 12(1), 417.
  • Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate.
  • PrepChem. (n.d.). Preparation of 1,4-dimethoxybenzene.
  • ResearchGate. (2025). Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NJ.gov. (n.d.). DIISOPROPYLAMINE HAZARD SUMMARY.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - (Trimethylsilyl)acetylene.
  • ResearchGate. (2025). Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols.
  • Apollo Scientific. (n.d.). (Trimethylsilyl)acetylene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - N,N-Diisopropylethylamine.
  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ChemicalBook. (n.d.). Trimethylsilylacetylene - Safety Data Sheet.
  • CDC. (n.d.). Diisopropylamine - NIOSH Pocket Guide to Chemical Hazards.
  • ResearchGate. (2023). Unprecedented synthesis of a 14-membered hexaazamacrocycle.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - N,N-Diisopropylethylamine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ScienceDirect. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • GFS Chemicals. (2015). SAFETY DATA SHEET - (TRIMETHYLSILYL)ACETYLENE, 98+%.
  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

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Application Notes and Protocols for Click Chemistry Reactions with 1,4-Diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Rigid, Bifunctional Linker in Click Chemistry

1,4-Diethynyl-2,5-dimethoxybenzene is a highly versatile and valuable building block in the field of click chemistry. Its rigid, linear structure, coupled with two terminal alkyne functionalities, makes it an ideal candidate for a wide range of applications, from the synthesis of novel polymers and covalent organic frameworks (COFs) to the development of complex molecular architectures in drug discovery. The electron-donating methoxy groups on the benzene ring can also influence the electronic properties of the resulting structures, offering a handle for fine-tuning material or molecular characteristics.

This guide provides detailed insights and step-by-step protocols for utilizing this compound in one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, the aim here is not just to provide a recipe but to explain the rationale behind the experimental choices, ensuring that researchers can adapt and troubleshoot these protocols for their specific needs.

Core Principles of CuAAC Reactions

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and tolerance to a wide variety of functional groups.[1] The reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2] This process is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1]

The bifunctional nature of this compound allows for either mono- or di-functionalization, leading to the formation of linear polymers or discrete, well-defined molecular structures. The choice between these outcomes is primarily controlled by the stoichiometry of the reactants.

Experimental Workflows and Logical Relationships

The following diagram illustrates the decision-making process and experimental workflow when using this compound in CuAAC reactions.

G cluster_0 Initial Considerations cluster_1 Reaction Pathway Selection cluster_2 Experimental Execution cluster_3 Analysis and Characterization Reagent This compound Target Desired Product Reagent->Target Reaction Goal Mono Mono-functionalization Target->Mono Stoichiometry: >1 eq. Alkyne Di Di-functionalization / Polymerization Target->Di Stoichiometry: 1:1 Alkyne:Azide Protocol1 Protocol 1: Discrete Molecule Synthesis Mono->Protocol1 Protocol2 Protocol 2: Polymer Synthesis Di->Protocol2 Analysis NMR, IR, MS, GPC Protocol1->Analysis Protocol2->Analysis Validation Structure Confirmation Analysis->Validation

Caption: Decision workflow for CuAAC reactions with this compound.

Protocol 1: Synthesis of a Discrete Bifunctional Molecule via CuAAC

This protocol details the di-functionalization of this compound with a monofunctional azide, using benzyl azide as a model reactant. This approach is fundamental for creating well-defined molecular linkers or scaffolds.

Reaction Mechanism

The following diagram illustrates the Cu(I)-catalyzed reaction between this compound and benzyl azide.

ReactionMechanism Alkyne This compound Catalyst Cu(I) Catalyst (from CuSO4/Na-Ascorbate) Azide Benzyl Azide Product 1,4-Bis((1-benzyl-1H-1,2,3-triazol-4-yl))-2,5-dimethoxybenzene Catalyst->Product t-BuOH/H2O, rt

Caption: CuAAC reaction of this compound with benzyl azide.

Materials and Reagents
ReagentMolecular Weight ( g/mol )PuritySupplier
This compound186.21>98%Various
Benzyl Azide133.15>98%Various
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.68>98%Sigma-Aldrich
Sodium Ascorbate198.11>99%Sigma-Aldrich
tert-Butanol74.12ACS GradeFisher Scientific
Deionized Water18.02--
Dichloromethane (DCM)84.93ACS GradeFisher Scientific
Hexanes-ACS GradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (186 mg, 1.0 mmol) in a mixture of tert-butanol (10 mL) and deionized water (10 mL).

    • Rationale: A solvent mixture of t-BuOH and water is often ideal for CuAAC reactions as it can dissolve both organic substrates and the inorganic catalyst components.[1]

  • Addition of Azide: To the stirring solution, add benzyl azide (279 mg, 2.1 mmol, 2.1 equivalents).

    • Rationale: A slight excess of the azide ensures complete conversion of the bifunctional alkyne to the di-substituted product.

  • Catalyst Preparation and Addition: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (25 mg, 0.1 mmol, 10 mol%) in 1 mL of deionized water. In another vial, dissolve sodium ascorbate (40 mg, 0.2 mmol, 20 mol%) in 1 mL of deionized water. Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

    • Rationale: Sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ. A slight excess of the reducing agent prevents re-oxidation of Cu(I) by any dissolved oxygen.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The product spot should be significantly more polar than the starting alkyne.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with 20 mL of deionized water. b. Extract the aqueous phase with dichloromethane (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) or by column chromatography on silica gel to yield the pure di-triazole product.

Characterization

The structure of the product, 1,4-bis((1-benzyl-1H-1,2,3-triazol-4-yl))-2,5-dimethoxybenzene, should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Expect to see characteristic signals for the triazole protons (singlet, ~7.5-8.0 ppm), the aromatic protons of the central benzene ring (singlet), the methoxy groups (singlet, ~3.8-4.0 ppm), and the benzyl group protons.

  • ¹³C NMR: Look for the appearance of new signals corresponding to the triazole ring carbons (~120-150 ppm) and the disappearance of the alkyne carbon signals (~80-90 ppm).

  • Mass Spectrometry (HRMS): Confirm the molecular weight of the di-substituted product.

Protocol 2: Synthesis of a Linear Polymer via CuAAC Polymerization

This protocol describes the step-growth polymerization of this compound with a bifunctional azide, 1,4-diazidobutane, to form a linear polymer. This method is applicable for the synthesis of novel functional polymers.

Reaction Scheme

Polymerization Alkyne This compound Catalyst Cu(I) Catalyst Diazide 1,4-Diazidobutane Polymer Linear Polymer Catalyst->Polymer Solvent, Heat

Caption: Polymerization of this compound with a diazide.

Materials and Reagents
ReagentMolecular Weight ( g/mol )PuritySupplier
This compound186.21>98%Various
1,4-Diazidobutane140.15>95%Synthesized*
Copper(I) Iodide (CuI)190.45>98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)129.24>99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09AnhydrousFisher Scientific
Methanol32.04ACS GradeFisher Scientific

*1,4-Diazidobutane can be synthesized from 1,4-dibromobutane and sodium azide.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (186 mg, 1.0 mmol) and 1,4-diazidobutane (140 mg, 1.0 mmol).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst. Equimolar amounts of the di-alkyne and di-azide monomers are used to achieve a high degree of polymerization.[3]

  • Solvent and Base Addition: Add anhydrous DMF (20 mL) to dissolve the monomers, followed by the addition of DIPEA (0.35 mL, 2.0 mmol).

    • Rationale: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and polymers. DIPEA acts as a base to facilitate the formation of the copper acetylide intermediate and can also help to scavenge any acidic impurities.

  • Catalyst Addition: Add Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%) to the reaction mixture.

    • Rationale: CuI is a common and effective Cu(I) source for CuAAC reactions.

  • Polymerization: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The formation of the polymer may be indicated by an increase in viscosity.

    • Rationale: Gentle heating can increase the reaction rate and help to achieve a higher molecular weight polymer.

  • Polymer Isolation: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol (200 mL), with vigorous stirring. c. Collect the precipitated polymer by filtration. d. Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues. e. Dry the polymer under vacuum to a constant weight.

Characterization
  • ¹H NMR: The disappearance of the alkyne proton signal and the appearance of the triazole proton signal will confirm the polymerization. The broadness of the peaks is characteristic of a polymeric material.

  • FT-IR: The disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and the azide stretch (~2100 cm⁻¹) provides evidence of the reaction.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal properties of the polymer.

Applications in Materials Science and Drug Discovery

The rigid, conjugated backbone provided by this compound makes the resulting polymers and COFs interesting for applications in:

  • Organic Electronics: The extended π-conjugation can lead to materials with interesting photophysical and electronic properties, suitable for use in organic light-emitting diodes (OLEDs) and sensors.

  • Porous Materials: The defined geometry of this linker is ideal for the bottom-up synthesis of Covalent Organic Frameworks (COFs) with predictable pore sizes and functionalities, which can be used for gas storage, separation, and catalysis.[5]

  • Drug Discovery and Bioconjugation: The di-triazole products can serve as rigid linkers to connect different molecular fragments, such as a targeting moiety and a therapeutic agent, with precise spatial control. The triazole linkage is known to be highly stable in biological systems.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalyst (oxidized Cu(I))Ensure an inert atmosphere; use freshly prepared sodium ascorbate solution or a more robust Cu(I) source with a stabilizing ligand (e.g., TBTA).[6]
Poor solubility of reactantsTry a different solvent system (e.g., DMSO, THF/water).
Formation of side products Glaser coupling (oxidative homocoupling of alkynes)Increase the concentration of the reducing agent (sodium ascorbate) and ensure an oxygen-free environment.
Low polymer molecular weight Impurities in monomers or solventPurify monomers and use anhydrous solvents.
Incorrect stoichiometryCarefully measure the molar equivalents of the di-alkyne and di-azide monomers.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved January 25, 2026, from [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025, August 5). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. (n.d.). Rasayan Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • (PDF) Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Chapter 2: General Methods for preparing Polymers. (2023, September 13). Retrieved January 25, 2026, from [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved January 25, 2026, from [Link]

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of new poly(1,2,3-triazolyl-benzenesulfonamide)s via step-growth polymerization and characterization of their structures. (n.d.). OUCI. Retrieved January 25, 2026, from [Link]

  • EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents. (n.d.). Google Patents.
  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • ChemInform Abstract: A Facile and Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using Click Chemistry. | Request PDF. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2025, April 2). Beilstein Archives. Retrieved January 25, 2026, from [Link]

  • Question: Interprete the following H NMR and C NMR spectrum and fill in the table. (The product is 1,4-di-t-butyl-2,5-dimethoxybenzene). (2016, May 9). Chegg. Retrieved January 25, 2026, from [Link]

  • Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. (n.d.). ChemSpider SyntheticPages. Retrieved January 25, 2026, from [Link]

  • Synthesis and docking studies of new 1-benzyl-4-(4-(R)-5. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 1,4-diethynyl-2,5-dimethoxybenzene. This molecule is a crucial building block in materials science, particularly for the development of conjugated polymers and metal-organic frameworks (MOFs). However, its synthesis, primarily via a double Sonogashira coupling, is prone to specific side reactions and challenges that can impact yield and purity.

This guide is structured to provide direct, actionable advice. We move from a general overview to frequently asked questions and then to a detailed troubleshooting section to address problems you may encounter in the lab. Our goal is to equip you with the foundational knowledge and practical insights needed to execute this synthesis successfully and efficiently.

Section 1: Synthesis Overview & Core Logic

The most reliable and common route to this compound involves a two-stage process starting from 1,4-dimethoxybenzene. This strategy is designed to control reactivity and minimize undesirable byproducts.

  • Electrophilic Halogenation : The first step is the di-halogenation of the electron-rich 1,4-dimethoxybenzene core. Iodination is generally preferred over bromination because aryl iodides exhibit higher reactivity in the subsequent cross-coupling step, allowing for milder reaction conditions.[1]

  • Double Sonogashira Cross-Coupling : The resulting 1,4-dihalo-2,5-dimethoxybenzene is then coupled with a terminal alkyne. To prevent uncontrolled polymerization and other side reactions, a protected alkyne, typically trimethylsilylacetylene (TMSA), is used.[2] This reaction is catalyzed by a palladium complex, with copper(I) iodide often used as a co-catalyst.[2][3]

  • Deprotection : The final step involves the removal of the trimethylsilyl (TMS) protecting groups to yield the terminal di-alkyne product.

The overall workflow is summarized in the diagram below.

G A 1,4-Dimethoxybenzene B 1,4-Diiodo-2,5-dimethoxybenzene A->B Electrophilic Iodination C 1,4-Bis(trimethylsilylethynyl)- 2,5-dimethoxybenzene B->C Double Sonogashira Coupling D This compound C->D TMS Deprotection

Caption: General synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 1,4-diiodo-2,5-dimethoxybenzene the preferred starting material over the dibromo analogue?

A: The choice of halide is a critical parameter in any cross-coupling reaction. The reactivity of the aryl halide in the rate-determining oxidative addition step of the Sonogashira catalytic cycle follows the order: I > OTf > Br > Cl.[1] Using 1,4-diiodo-2,5-dimethoxybenzene allows the reaction to proceed under milder conditions (lower temperatures, shorter reaction times), which is crucial for minimizing side reactions like catalyst decomposition and alkyne homocoupling. While the dibromo analogue can be used, it typically requires more forcing conditions, which can compromise the yield and purity of the final product.[4]

Q2: What is the purpose of the trimethylsilyl (TMS) protecting group on the alkyne?

A: The TMS group serves two primary functions. First, it prevents the terminal alkyne from undergoing the Sonogashira reaction on both ends, which would be the case if acetylene gas were used directly.[2] Second, and more critically, it prevents the terminal alkyne from participating in oxidative homocoupling (Glaser coupling), a major side reaction that produces a 1,3-diyne byproduct.[2][5] The TMS group is also advantageous because it is robust enough to withstand the coupling conditions but can be easily removed in a subsequent step under mild basic or fluoride-mediated conditions.

Q3: What are the roles of the palladium catalyst and the copper(I) co-catalyst?

A: The Sonogashira reaction operates through two interconnected catalytic cycles.[2]

  • The Palladium Cycle: This is the primary cross-coupling cycle. The active Pd(0) species undergoes oxidative addition into the aryl-halide bond. Following a transmetalation step and reductive elimination, the C-C bond is formed, and the Pd(0) catalyst is regenerated.

  • The Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, greatly accelerating the overall reaction rate.[6] This allows the reaction to be performed at or near room temperature.

Q4: Is a copper-free Sonogashira reaction a viable option for this synthesis?

A: Yes, copper-free Sonogashira protocols have been developed precisely to avoid the primary side reaction associated with copper: Glaser homocoupling.[2][3] While the copper co-catalyst increases reaction rates, it can also promote the undesired dimerization of the alkyne, especially in the presence of oxygen.[2][5] A copper-free variant eliminates this specific side reaction pathway. However, these reactions may require higher temperatures, different ligands for the palladium catalyst, or a stronger base to proceed efficiently. For substrates sensitive to heat, optimizing a copper-free system can be highly beneficial.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My reaction mixture turned black and the reaction has stalled.

  • Observation: A black precipitate, commonly known as "palladium black," has formed. TLC analysis shows unreacted starting material and little to no product formation.

  • Causality: The formation of palladium black indicates the decomposition of the soluble Pd(0) catalyst into insoluble palladium metal. This deactivation stops the catalytic cycle. This is often caused by:

    • High Temperatures: The electron-rich dimethoxybenzene ring can make the palladium complexes somewhat unstable, and excessive heat can promote decomposition.[4]

    • Oxygen Contamination: While oxygen is primarily known to cause Glaser coupling, it can also contribute to catalyst degradation.

    • Impurities: Impurities in solvents or reagents can poison the catalyst.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[1]

    • Optimize Temperature: If you are heating the reaction, try reducing the temperature. Given the high reactivity of aryl iodides, this reaction can often be run at room temperature or with gentle heating (40-50 °C).

    • Use High-Purity Reagents: Use freshly distilled solvents and high-purity reagents. Ensure your palladium catalyst is from a reliable source and has been stored correctly.

Problem 2: I'm seeing a significant amount of a non-polar byproduct that I suspect is the homocoupled diyne.

  • Observation: TLC or GC-MS analysis shows a significant byproduct corresponding to the dimer of your alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne).

  • Causality: This is the classic Glaser coupling side reaction.[2] It is an oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts in the presence of an oxidant, most commonly atmospheric oxygen.[5][7] The mechanism is depicted in the diagram below.

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing procedure and ensure your reaction setup is completely sealed from the atmosphere.[1][2]

    • Minimize Reaction Headspace: Use a flask that is appropriately sized for your reaction volume to minimize the amount of any residual oxygen.

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, eliminating the copper co-catalyst is the most direct solution.[2] You may need to screen different palladium catalysts, ligands, and bases to find an efficient copper-free system.

G cluster_0 Desired Sonogashira Cycle cluster_1 Copper Cycle cluster_2 Undesired Glaser Side Reaction Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Product Ar-C≡C-TMS Pd_complex->Product Reductive Elimination ArX Ar-I ArX->Pd_complex Oxidative Addition CuI CuI Cu_acetylide Cu-C≡C-TMS Cu_acetylide->Pd_complex Transmetalation Cu_acetylide_dimer Diyne Product (TMS-C≡C-C≡C-TMS) Cu_acetylide->Cu_acetylide_dimer Oxidative Dimerization HC_alkyne H-C≡C-TMS HC_alkyne->Cu_acetylide Base O2 O₂ (Air)

Caption: The desired Sonogashira cycle versus the undesired Glaser homocoupling side reaction.

Problem 3: The reaction stalls after forming the mono-substituted product.

  • Observation: TLC analysis shows the disappearance of the di-iodo starting material but the persistence of a major new spot corresponding to the mono-alkynylated intermediate (1-iodo-4-(trimethylsilylethynyl)-2,5-dimethoxybenzene), with low conversion to the desired di-alkynylated product.

  • Causality: This suggests that the first coupling reaction is efficient, but the second is not. This can happen for several reasons:

    • Steric Hindrance: The introduction of the first bulky TMS-ethynyl group may sterically hinder the second iodine position, slowing down the subsequent oxidative addition.

    • Deactivated Catalyst: The catalyst may be slowly decomposing over the course of the reaction, leaving an insufficient amount of active catalyst to complete the second coupling.

    • Insufficient Reagents: An incorrect stoichiometry (e.g., not enough TMS-acetylene or base) will naturally halt the reaction after one coupling.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The simplest solution is to allow the reaction to run longer or increase the temperature slightly (e.g., from room temperature to 40-50 °C) to overcome the higher activation energy of the second coupling.

    • Add a Second Charge of Catalyst: If you suspect catalyst decomposition, a small, fresh portion of the palladium catalyst can be added after the first coupling is complete (as determined by TLC) to drive the reaction to completion.

    • Verify Stoichiometry: Double-check your calculations. Ensure you are using a slight excess of the TMS-acetylene (e.g., 2.2-2.5 equivalents) and the base (e.g., 3-4 equivalents) relative to the di-iodo starting material.

Problem 4: The final TMS deprotection step is low-yielding or produces a complex mixture.

  • Observation: After treatment with a base (like K₂CO₃ in methanol) or a fluoride source (like TBAF), the desired this compound is obtained in low yield, or the product appears unstable.

  • Causality: The terminal di-alkyne product can be sensitive.[8] The presence of trace metals from the previous step, exposure to air, or harsh deprotection conditions can lead to degradation or polymerization.

  • Troubleshooting Steps:

    • Purify Before Deprotection: It is crucial to purify the TMS-protected intermediate, 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene, thoroughly by column chromatography or recrystallization before proceeding. This removes residual palladium and copper salts that can interfere with the final product's stability.

    • Use Mild Deprotection Conditions: A simple and effective method is stirring the TMS-protected compound in a mixture of methanol and a small amount of potassium carbonate at room temperature. This is often cleaner than using fluoride sources, which can sometimes be difficult to remove.

    • Work Quickly and Under Inert Gas: Once the deprotection is complete, work up the reaction quickly. The final product should be handled under an inert atmosphere as much as possible and stored cold and in the dark to prevent degradation.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene

Reagent/ParameterQuantity/Setting
1,4-Dimethoxybenzene1.0 eq
Acetic AcidSolvent
Periodic Acid (H₅IO₆)0.45 eq
Iodine (I₂)1.0 eq
Sulfuric Acid (conc.)Catalytic
Temperature75-80 °C
Time4-6 hours

Procedure:

  • To a stirred solution of 1,4-dimethoxybenzene in glacial acetic acid, add periodic acid, iodine, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 75-80 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or a similar solvent to yield the product as a white solid.

Protocol 2: Double Sonogashira Coupling

Reagent/ParameterQuantity/Setting
1,4-Diiodo-2,5-dimethoxybenzene1.0 eq
Trimethylsilylacetylene (TMSA)2.5 eq
Pd(PPh₃)₂Cl₂2-5 mol%
Copper(I) Iodide (CuI)4-10 mol%
Triethylamine (TEA) / THFSolvent (e.g., 2:1 v/v)
TemperatureRoom Temp to 40 °C
Time12-24 hours

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or N₂), add 1,4-diiodo-2,5-dimethoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvents (THF and triethylamine).

  • Add trimethylsilylacetylene dropwise via syringe.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to ~40 °C. Monitor by TLC until the starting material and mono-coupled intermediate are consumed.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene.

Protocol 3: TMS Deprotection

Reagent/ParameterQuantity/Setting
Purified TMS-protected Diyne1.0 eq
Potassium Carbonate (K₂CO₃)0.2 eq (catalytic)
Methanol / THFSolvent (e.g., 3:1 v/v)
TemperatureRoom Temperature
Time1-3 hours

Procedure:

  • Dissolve the purified 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene in a mixture of THF and methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure at low temperature.

  • The resulting this compound should be used immediately or stored under an inert atmosphere in the dark at low temperature.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Amimoto, K., et al. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708. Retrieved from [Link]

  • Moghaddam, F. M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1369. Retrieved from [Link]

  • Wikipedia. (2023). Glaser coupling. Retrieved from [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols. Retrieved from [Link]

  • The Hive Chemistry Discourse. (2003). Synthesis of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene? Retrieved from [Link]

Sources

optimizing reaction conditions for 1,4-diethynyl-2,5-dimethoxybenzene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of poly(2,5-dimethoxy-1,4-phenyleneethynylene), a conjugated polymer derived from the 1,4-diethynyl-2,5-dimethoxybenzene monomer. This polymer is a member of the poly(phenylene ethynylene) (PPE) family, which is of significant interest for applications in organic electronics, sensing, and materials science due to its unique optoelectronic properties.[1] The electron-donating methoxy groups on the benzene ring specifically modulate these properties and can enhance solubility.

This guide is designed for researchers and professionals in organic synthesis and drug development. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring reproducible, high-quality results. We will explore the causality behind protocol steps, moving beyond simple instructions to empower you with a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

There are two primary catalytic methods for the homopolymerization of terminal diynes like this compound:

  • Oxidative Coupling (Glaser-Hay Coupling): This is a classical and widely used method for coupling terminal alkynes.[2][3] The Hay variant, which utilizes a catalytic amount of a copper(I) salt (e.g., CuCl) complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), is particularly effective.[3][4] The reaction uses oxygen (typically from air) as the terminal oxidant to regenerate the active Cu(II) species in the catalytic cycle.[2][3] This method is advantageous due to its relatively simple setup and inexpensive catalyst.

  • Rhodium-Catalyzed Polymerization: Transition metal catalysts, particularly those based on rhodium(I), are highly effective for the polymerization of diynes.[5] These systems can offer excellent control over the polymer structure and often proceed under mild conditions, yielding polymers with high molecular weights and stereoregularity.[5]

Q2: Why is an inert atmosphere crucial for some polymerization methods but not others?

The need for an inert atmosphere is dictated by the catalyst's sensitivity and the reaction mechanism.

  • For Rhodium-Catalyzed reactions: Many Rh(I) catalysts are sensitive to oxidation. Oxygen can oxidize the active catalyst, leading to deactivation and low yields. Therefore, these reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

  • For Glaser-Hay Coupling: This reaction requires oxygen as the terminal oxidant to regenerate the active copper catalyst.[2][3] Therefore, the reaction is typically run with a steady stream of air or pure oxygen bubbled through the solution. Running it under an inert atmosphere would halt the catalytic cycle.

Q3: My final polymer is poorly soluble. What factors influence the solubility of poly(2,5-dimethoxy-1,4-phenyleneethynylene)?

Polymer solubility is a critical factor. While the dimethoxy side chains are included to improve solubility compared to unsubstituted PPEs, several factors can lead to intractable material:

  • High Molecular Weight: Very long polymer chains can have reduced solubility due to increased intermolecular interactions.

  • Cross-linking: Unwanted side reactions can create cross-links between polymer chains, leading to an insoluble gel. This is a significant risk in oxidative coupling if conditions are not carefully controlled.

  • Aggregation: Rigid-rod polymers like PPEs have a strong tendency to aggregate via π-π stacking, especially in poor solvents or at high concentrations, which drastically reduces solubility.[6]

  • Solvent Choice: The polymer will be most soluble in non-polar aromatic solvents like toluene, xylene, or chlorinated solvents like chloroform and dichlorobenzene. It will be insoluble in polar solvents like water or alcohols.

Q4: What are the key safety precautions when working with these polymerization reactions?

  • Reagents: Handle all reagents in a well-ventilated fume hood. Amine ligands like TMEDA are corrosive and have strong odors. Organic solvents are flammable.

  • Catalysts: Transition metal catalysts (Copper and Rhodium salts) should be handled with care, avoiding inhalation and skin contact.

  • Inert Atmosphere Techniques: When using Schlenk lines, be mindful of pressure differentials to prevent implosion of glassware or blowouts of stoppers.

  • Oxygen Flow (Hay Coupling): When bubbling oxygen through flammable organic solvents, ensure there are no ignition sources nearby and that the exhaust is properly vented to prevent the buildup of an oxygen-rich, flammable atmosphere.

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of this compound.

Problem 1: Low or No Polymer Yield
Possible Cause Explanation & Validation Recommended Solution
Inactive Catalyst (Hay Coupling): The Cu(I) salt may have oxidized to inactive Cu(II) during storage. (Rh-Catalysis): The Rh(I) catalyst is air-sensitive and may have decomposed. Validate by testing the catalyst in a small-scale, well-established control reaction.(Hay Coupling): Use freshly purchased, high-purity CuCl or purify older batches. (Rh-Catalysis): Store the catalyst under an inert atmosphere and handle it exclusively in a glovebox or using rigorous Schlenk techniques.
Inhibitors Present Monomer or solvent impurities can poison the catalyst. Acetylenic protons are weakly acidic; strong bases can deprotonate them, but other acidic/basic impurities can interfere with the catalyst-ligand complex.Purify the monomer by recrystallization or sublimation. Use anhydrous, inhibitor-free, and degassed solvents. Passing solvents through a column of activated alumina is a good practice.
Suboptimal Temperature (Hay Coupling): Reactions are often run at room temperature to 50 °C. Excessively high temperatures can promote side reactions, while too low temperatures can make the reaction impractically slow.Optimize the temperature in small-scale trials. Start at room temperature and monitor by TLC. If the reaction is sluggish, gently warm to 30-40 °C.
Incorrect Oxygen Flow (Hay Coupling) Insufficient oxygen will stall the catalytic cycle.[3] Conversely, an overly aggressive flow can strip solvent from the reaction mixture, concentrating reactants and potentially leading to side products or precipitation.Bubble air or O₂ through the solution at a moderate, steady rate (e.g., 1-2 bubbles per second) using a needle submerged below the solvent surface. Ensure efficient stirring.
Problem 2: Product is Low Molecular Weight Oligomers
Possible Cause Explanation & Validation Recommended Solution
Incorrect Stoichiometry This is a step-growth polymerization. Achieving high molecular weight requires a near-perfect 1:1 stoichiometric balance of reacting groups throughout the reaction. Since this is a homopolymerization, the key is preventing premature chain termination.Ensure high monomer purity (>99%). Impurities act as chain terminators.
Premature Precipitation If the growing polymer chain becomes insoluble, it will precipitate from the solution, preventing further chain growth. This is a common issue with rigid-rod polymers.Increase the reaction temperature slightly to improve solubility. Use a better solvent (e.g., dichlorobenzene instead of toluene). Decrease the initial monomer concentration.
Reaction Time Too Short High molecular weights in step-growth polymerizations are only achieved at very high conversions (>99%). Shorter reaction times will naturally result in lower molecular weight distributions.Monitor the reaction over a longer period (24-48 hours). Take aliquots and analyze by Gel Permeation Chromatography (GPC) to track the evolution of molecular weight over time.
Problem 3: Gelation of the Reaction Mixture
Possible Cause Explanation & Validation Recommended Solution
Cross-linking Side Reactions The ethynyl groups are reactive and can undergo side reactions like cyclotrimerization (forming a trisubstituted benzene ring) which acts as a cross-link point between three polymer chains. This is more common at higher temperatures or with certain catalysts.Run the reaction at a lower temperature. Reduce the monomer concentration significantly (high dilution conditions disfavor intermolecular cross-linking reactions).
High Monomer Concentration At high concentrations, the probability of intermolecular reactions that lead to cross-linking increases. Physical gelation can also occur, where rigid polymer chains entangle and form a physical network without covalent cross-links, driven by aggregation.[6]Perform the polymerization under high dilution conditions (e.g., <0.1 M). For Hay coupling, consider adding the monomer solution slowly via syringe pump to a flask containing the catalyst solution to maintain a low instantaneous monomer concentration.

Experimental Protocols & Workflows

Workflow 1: General Polymerization Setup

This diagram illustrates a typical setup for air-sensitive polymerizations using Schlenk techniques, essential for Rhodium-catalyzed methods.

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction & Workup flask Schlenk Flask (Monomer, Solvent, Stir Bar) manifold Dual Manifold (Argon In / Vacuum) flask->manifold Cycle 2: Refill w/ Argon heat Heating/Stirring Plate flask->heat manifold->flask Cycle 1: Evacuate bubbler Oil Bubbler (Pressure Release) manifold->bubbler Positive Pressure catalyst Catalyst (in Glovebox/Schlenk tube) catalyst->flask Transfer via Cannula or Gas-Tight Syringe monitor TLC / GPC Analysis heat->monitor Monitor Progress precipitate Precipitate in Non-Solvent (e.g., Methanol) monitor->precipitate After Reaction collect Filter & Dry Polymer precipitate->collect [Characterization] [Characterization] collect->[Characterization] caption Fig. 1: General workflow for inert atmosphere polymerization.

Caption: Fig. 1: General workflow for inert atmosphere polymerization.

Protocol 1: Hay Oxidative Coupling Polymerization

This protocol is a representative starting point and should be optimized.

  • Catalyst Preparation: In a two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an air inlet needle, add Copper(I) Chloride (5 mol%) and TMEDA (5 mol%) to anhydrous toluene (to achieve a final monomer concentration of 0.1 M).

  • Oxygenation: Stir the catalyst mixture vigorously while bubbling a slow, steady stream of air through the solution for 20-30 minutes. The solution should turn green, indicating the formation of the active catalyst complex.

  • Monomer Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene and add it to the stirring catalyst solution.

  • Reaction: Continue stirring vigorously at room temperature with a constant slow stream of air. Monitor the reaction progress by taking small aliquots and checking for the disappearance of the monomer spot by TLC. The reaction may take 12-48 hours. An increase in viscosity or the formation of a precipitate may be observed.

  • Workup: Once the reaction is complete, stop the airflow. Dilute the mixture with additional toluene if necessary. To quench the reaction and remove the copper catalyst, wash the solution with an aqueous ammonium chloride/ammonia solution until the aqueous layer is colorless.

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

  • Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of a stirred non-solvent, such as methanol. Collect the fibrous or powdered polymer by filtration, wash with additional methanol, and dry under vacuum.

Workflow 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common polymerization problems.

G start Polymerization Issue? q_yield Low / No Yield? start->q_yield Yes q_mw Low Molecular Weight? start->q_mw No sol_catalyst Check Catalyst Activity & Reaction Atmosphere q_yield->sol_catalyst Yes sol_reagents Purify Monomer & Solvents q_yield->sol_reagents Also Check q_gel Reaction Gelled? q_mw->q_gel No sol_time Increase Reaction Time q_mw->sol_time Yes sol_precip Change Solvent / Temp Decrease Concentration q_mw->sol_precip Also Check sol_dilute Decrease Concentration (High Dilution) q_gel->sol_dilute Yes sol_temp Lower Reaction Temp q_gel->sol_temp Also Check caption Fig. 2: Decision tree for troubleshooting common issues.

Caption: Fig. 2: Decision tree for troubleshooting common issues.

References

  • Kim, Y. et al. (2001). Aggregation and Gelation of Fully Conjugated Rigid-Rod Polymers. Poly(2,5-dialkyl-1,4-phenyleneethynylene)s. Macromolecules, 34(23), 8169–8177. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Woo, H. S. et al. (1992). Photoinduced absorption and photoluminescence in poly(2,5-dimethoxy-p-phenylene vinylene). Physical Review B, 46(12), 7379–7389. Available from: [Link]

  • Chemistry LibreTexts. (2021). 13.4: Polymerization Reactions of Conjugated Dienes. Available from: [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]

  • Bunz, U. H. F. (2000). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Accounts of Chemical Research, 33(5), 338-346. Available from: [Link]

  • Roy, K., & Das, P. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29051-29065. Available from: [Link]

  • Dey, P., & Matzger, A. J. (2014). Thiol–Ene/Yne Click Chemistry in Polymer Science. Click Chemistry in Materials Science and Engineering, 85-112. Available from: [Link]

  • Podgorski, M. et al. (2016). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Organic & Biomolecular Chemistry, 14(3), 969-979. Available from: [Link]

  • Jones, L. H. et al. (2019). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. Beilstein Journal of Organic Chemistry, 15, 2082–2091. Available from: [Link]

  • Karaca, E. et al. (2017). Simple synthesis of poly (1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd composites with catalytic activity in Sonogashira coupling reaction. Applied Organometallic Chemistry, 31(12), e3809. Available from: [Link]

  • Varghese, R. et al. (2002). Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials. Journal of the American Chemical Society, 124(31), 9292–9293. Available from: [Link]

  • Zhao, X. et al. (2010). Water-Soluble Poly(phenylene ethynylene)s That Contain Phosphonium Pendant Groups. Macromolecules, 43(19), 8088–8094. Available from: [Link]

  • Nair, D. P. et al. (2014). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, 47(1), 267–277. Available from: [Link]

  • Al-Masum, M., & Kumar, R. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(24), 9333–9336. Available from: [Link]

  • Schellekens, Y. et al. (2000). Rhodium-Mediated Stereoselective Polymerization of “Carbenes”. Journal of the American Chemical Society, 122(45), 11179–11184. Available from: [Link]

  • Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(17), 4814-4845. Available from: [Link]

  • Johnson, J. A. (2014). Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships. DSpace@MIT. Available from: [Link]

  • Szilagyi, A. et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1362. Available from: [Link]

  • Wikipedia. (2023). Glaser coupling. Available from: [Link]

  • Breit, B. et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384. Available from: [Link]

  • Podgorski, M. et al. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, 55(18), 2585–2602. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for "Sonogashira". Available from: [Link]

  • Collins, S. K. et al. (2011). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. The Journal of Organic Chemistry, 76(11), 4595–4604. Available from: [Link]

  • ResearchGate. Structures of representative PAEs. PPE = poly(phenylene ethynylene). Available from: [Link]

  • Jenekhe, S. A. et al. (1998). Poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s and Their Model Compounds. Macromolecules, 31(1), 122–130. Available from: [Link]

Sources

Technical Support Center: Characterization of 1,4-Diethynyl-2,5-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diethynyl-2,5-dimethoxybenzene and its derivatives. This guide is structured to provide direct, actionable solutions to common characterization challenges encountered in the laboratory. My approach is to explain the underlying chemical principles behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Section 1: General Sample Handling and Preparation

The unique structure of these derivatives—a rigid π-conjugated core with reactive terminal alkynes—presents foundational challenges that must be addressed before any analysis.

Question: My compound has very poor solubility in common laboratory solvents. How can I prepare samples for analysis?

Answer: Low solubility is a primary hurdle for this class of compounds, stemming from the planar, symmetric, and π-rich aromatic core which promotes strong intermolecular packing in the solid state.[1] The choice of solvent is critical and often requires moving beyond standard options.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Begin with small-scale solubility tests (approx. 1 mg of compound in 0.5 mL of solvent). Start with common deuterated solvents for NMR (CDCl₃, DMSO-d₆) and HPLC-grade solvents for chromatography (DCM, THF, Acetone).

  • Employ More Aggressive Solvents: If solubility is poor, move to solvents known to disrupt π-π stacking, such as chlorinated solvents (1,2-dichlorobenzene), ethers (dioxane), or amides (DMF, NMP). Be mindful that these solvents may have high boiling points or interfere with certain analyses.

  • Use Heat: Gentle heating (40-60 °C) can significantly improve solubility. Always ensure your compound is thermally stable before heating. For NMR, you can acquire the spectrum at an elevated temperature.[2]

  • Sonication: Applying ultrasonic agitation can help break apart solid-state aggregates and facilitate dissolution.

  • Consider Co-solvents: A mixture of solvents can often achieve better results than a single solvent. For example, a small amount of a highly polar solvent like DMSO in chloroform can disrupt aggregation and improve solubility.

Table 1: Recommended Solvents for Different Applications

ApplicationPrimary SolventsSecondary/Aggressive SolventsNotes
NMR Spectroscopy CDCl₃, THF-d₈, Acetone-d₆DMSO-d₆, C₂D₂Cl₄DMSO-d₆ can obscure the aromatic region; use with caution.
HPLC/GPC THF, Dichloromethane (DCM)Chloroform, Toluene, DioxaneEnsure solvent is compatible with your column's stationary phase.
Mass Spectrometry THF, Acetonitrile, MethanolDichloromethaneSolvent should be volatile and compatible with the ionization source.
UV-Vis/Fluorescence Dichloromethane, THF, TolueneDioxane, ChloroformUse spectro-grade solvents to avoid background absorbance/fluorescence.

Section 2: Troubleshooting NMR Characterization

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, but these molecules often yield spectra that are difficult to interpret.

Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer: Peak broadening in π-conjugated systems like this compound derivatives is almost always due to one of two factors: aggregation or low solubility . These molecules tend to stack like pancakes in solution (π-π aggregation), which restricts molecular tumbling and leads to broad signals.[3][4] If the concentration is too close to the solubility limit, you may also be observing a mixture of dissolved and suspended material.

Troubleshooting Workflow:

This decision tree illustrates a systematic approach to diagnosing and solving poor NMR resolution.

NMR_Troubleshooting start Poorly Resolved NMR Spectrum check_sol Is the sample fully dissolved? start->check_sol action_filter Filter sample through a syringe filter (PTFE). Re-acquire spectrum. check_sol->action_filter No check_conc Run Concentration- Dependent Study (Dilute Sample 10x) check_sol->check_conc Yes action_filter->check_conc Not Resolved final_cause_sol Root Cause: Low Solubility action_filter->final_cause_sol Resolved conc_improves Did resolution improve? check_conc->conc_improves action_heat Acquire spectrum at elevated temperature (e.g., 50-80 °C) conc_improves->action_heat No final_cause_agg Root Cause: Aggregation conc_improves->final_cause_agg Yes heat_improves Did resolution improve? action_heat->heat_improves heat_improves->final_cause_agg Yes consider_solvent Consider a different, more effective solvent (e.g., THF-d8, DMSO-d6) heat_improves->consider_solvent No

Sources

Technical Support Center: Catalyst Selection for 1,4-Diethynyl-2,5-dimethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1,4-diethynyl-2,5-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cornerstone for forming C(sp)-C(sp²) bonds and is frequently employed to functionalize one or both alkyne termini of this compound.[1] Success hinges on the careful selection of the catalyst system.

FAQ 1.1: What is the best starting catalyst system for a Sonogashira coupling with this compound and an aryl halide?

For a standard Sonogashira coupling, a dual palladium/copper catalyst system is the most common and reliable starting point.[2]

  • Palladium Catalyst (Pre-catalyst): The workhorse is typically a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a Pd(II) source that is reduced in situ, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). The palladium catalyst is the core of the catalytic cycle, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2]

  • Ligand: In many standard cases, the phosphine ligands already present on the palladium pre-catalyst (e.g., triphenylphosphine, PPh₃) are sufficient. These ligands stabilize the palladium center and modulate its reactivity.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Table 1: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommended Loading/ReagentPurpose
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Primary catalyst for C-C bond formation.
Copper Co-catalyst CuI (1-5 mol%)Forms copper acetylide intermediate, facilitating transmetalation.
Aryl Halide 1.0 equivalentCoupling partner. Reactivity: I > Br > Cl.
Alkyne 1.1-1.2 equivalentsThis compound.
Base/Solvent Et₃N or i-Pr₂NH (degassed)Deprotonates alkyne, scavenges HX. Often used as the solvent.
Co-Solvent (Optional) THF or Dioxane (degassed)To improve solubility of reagents. A 1:1 ratio with the amine is common.[3]
Temperature Room Temperature to 80 °CReaction dependent; aryl bromides may require heating.[3]
Troubleshooting Guide 1.2: My Sonogashira reaction is failing or giving low yields. What should I investigate?

A failed Sonogashira coupling can be frustrating, but a systematic approach can often identify the culprit. Common issues include reagent quality, reaction setup, and catalyst incompatibility with sterically demanding substrates.

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Setup [label="2. Review Reaction Setup", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="3. Optimize Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Sub-nodes Reagent_CuI [label="Is CuI fresh?\n(Should be white/tan, not green/blue)", shape=ellipse, fillcolor="#F1F3F4"]; Reagent_Base [label="Is the amine base pure?\n(Distill if necessary)", shape=ellipse, fillcolor="#F1F3F4"]; Reagent_Solvent [label="Are solvents anhydrous and degassed?", shape=ellipse, fillcolor="#F1F3F4"];

// Setup Sub-nodes Setup_Degas [label="Was rigorous degassing performed?\n(e.g., Freeze-Pump-Thaw)", shape=ellipse, fillcolor="#F1F3F4"]; Setup_Temp [label="Is temperature appropriate?\n(Aryl-Br/Cl may need heat)", shape=ellipse, fillcolor="#F1F3F4"]; Setup_PdBlack [label="Is Palladium black precipitating?", shape=ellipse, fillcolor="#F1F3F4"];

// Catalyst Sub-nodes Catalyst_Ligand [label="Try a different phosphine ligand\n(e.g., P(t-Bu)₃, XPhos)", shape=ellipse, fillcolor="#F1F3F4"]; Catalyst_CopperFree [label="Consider copper-free conditions", shape=ellipse, fillcolor="#F1F3F4"]; Catalyst_Loading [label="Increase catalyst loading", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Check_Reagents; Start -> Check_Setup; Start -> Optimize_Catalyst;

Check_Reagents -> Reagent_CuI [label="Oxidized Cu(I)\ncan inhibit reaction"]; Check_Reagents -> Reagent_Base [label="Impurities can\npoison the catalyst"]; Check_Reagents -> Reagent_Solvent [label="O₂ leads to Glaser\nhomocoupling"];

Check_Setup -> Setup_Degas [label="Crucial to prevent\nGlaser side reaction"]; Check_Setup -> Setup_Temp [label="Activation energy\nbarrier"]; Check_Setup -> Setup_PdBlack [label="Indicates catalyst\ndecomposition"];

Optimize_Catalyst -> Catalyst_Ligand [label="For sterically hindered\nsubstrates"]; Optimize_Catalyst -> Catalyst_CopperFree [label="To avoid Glaser\nbyproducts"]; Optimize_Catalyst -> Catalyst_Loading [label="If reaction is slow"]; } Caption: Troubleshooting workflow for Sonogashira reactions.

Detailed Explanations:

  • Reagent Quality:

    • Copper(I) Iodide: CuI can oxidize over time to Cu(II), which is ineffective. Fresh, off-white or tan CuI is recommended.[4]

    • Amine Base: Amine bases can oxidize upon storage. Distilling the amine before use can sometimes rescue a failing reaction.[4]

    • Solvents: Oxygen dissolved in solvents is a primary cause of the undesirable Glaser homocoupling side reaction. It is critical to use anhydrous, degassed solvents. Techniques like sparging with an inert gas (N₂ or Ar) or, more effectively, performing several freeze-pump-thaw cycles are essential.[3][4]

  • Reaction Setup:

    • Palladium Black: The formation of a black precipitate (palladium black) indicates that the Pd(0) catalyst has fallen out of the catalytic cycle and agglomerated. This is often caused by using THF as a co-solvent at elevated temperatures or by impurities.[4] Switching to a solvent like dioxane or using only the amine base may help.[3]

  • Catalyst System Optimization:

    • Ligand Choice: If the standard PPh₃ ligand is not effective, especially with sterically hindered coupling partners, switching to a more electron-rich and bulky phosphine ligand is the next logical step. Ligands like Tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos) can dramatically improve reaction rates and yields by promoting the oxidative addition step and stabilizing the catalytic species.[5][6]

    • Copper-Free Conditions: To completely eliminate the risk of Glaser homocoupling, copper-free Sonogashira protocols can be employed. These reactions typically require a palladium catalyst with a highly electron-rich ligand and a different base, but they offer a cleaner reaction profile for sensitive substrates.[2]

Protocol 1.3: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general starting point and may require optimization.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl iodide (1.05 eq), Pd(PPh₃)₄ (2 mol%), and CuI (2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Via syringe, add degassed triethylamine (approx. 0.2 M concentration relative to the alkyne). If solubility is an issue, a degassed 1:1 mixture of triethylamine and THF can be used.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If no significant conversion is observed after several hours, the temperature can be gently increased to 40-60 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Section 2: Glaser-Hay Homocoupling Reactions

Glaser-Hay coupling is used to oxidatively couple the terminal alkyne groups of this compound, leading to the formation of symmetric 1,3-diynes, which can be building blocks for polymers or macrocycles.

FAQ 2.1: What is the standard catalyst for the Glaser-Hay homocoupling of this compound?

The most widely used and versatile catalyst system for this transformation is the Hay catalyst .[7][8]

  • Catalyst System: The Hay catalyst consists of Copper(I) chloride (CuCl) and a chelating diamine ligand, most commonly N,N,N',N'-Tetramethylethylenediamine (TMEDA).

  • Oxidant: The reaction uses oxygen, typically supplied by bubbling air or pure O₂ through the reaction mixture, to reoxidize Cu(I) to the active Cu(II) species within the catalytic cycle.[8]

  • Solvent: The CuCl/TMEDA complex is soluble in a wide range of organic solvents, making the reaction conditions versatile.[7] Common solvents include dichloromethane (DCM), acetone, or pyridine.

The key advantage of the Hay modification over the original Glaser coupling (which often used stoichiometric copper in ammonia) is that it is catalytic in copper and proceeds under milder, more versatile conditions.[8][9]

// Nodes R_C_CH [label="2 R-C≡CH", fillcolor="#F1F3F4"]; Cu_I [label="2 [Cu(I)-TMEDA]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_acetylide [label="2 R-C≡C-Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Diyne [label="R-C≡C-C≡C-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu_II [label="[Cu(II)-TMEDA]²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O₂ (Air)", shape=ellipse, fillcolor="#FFFFFF"]; H2O [label="2 H₂O", shape=ellipse, fillcolor="#FFFFFF"];

// Invisible nodes for layout center_node [shape=point, width=0.01, height=0.01];

// Edges R_C_CH -> Cu_acetylide [label=" + 2 [Cu(II)-TMEDA]²⁺\n- 2 H⁺"]; Cu_acetylide -> Diyne [label="Oxidative Coupling"]; Diyne -> center_node [style=invis]; Cu_acetylide -> Cu_I [label="- 2 R-C≡C⁻"]; Cu_I -> Cu_II [label="Oxidation"]; O2 -> Cu_II; Cu_II -> R_C_CH [label="Regeneration"]; center_node -> H2O [style=invis]; } Caption: Simplified catalytic cycle for the Hay coupling reaction.

Troubleshooting Guide 2.2: My Hay coupling is slow or gives low yields of the desired product. How can I improve it?
  • Oxygen Supply: The rate of reaction is often dependent on the rate of oxygen delivery. Ensure that air or oxygen is bubbling vigorously through the solution. If the reaction is run under a static atmosphere of air, the reaction may stall once the local oxygen is consumed.

  • Solvent Choice and Concentration:

    • For the synthesis of polymers (intermolecular coupling), higher concentrations are generally preferred to promote reactions between different molecules.

    • For the synthesis of macrocycles (intramolecular coupling), high-dilution conditions are necessary to favor the intramolecular reaction over polymerization. This can be achieved by slowly adding the di-alkyne substrate to the catalyst solution over a long period using a syringe pump.

  • Catalyst Activity: Ensure the CuCl is of good quality. If the catalyst appears inactive, adding a fresh portion may restart the reaction. The TMEDA should also be pure.

  • Temperature: While many Hay couplings run well at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate, but be mindful of potential side reactions.

Section 3: Cyclization Reactions

The two ethynyl groups on the this compound scaffold can participate in a variety of intramolecular cyclization reactions to form complex polycyclic systems, often triggered by a transition metal catalyst.

FAQ 3.1: What types of catalysts are effective for the cyclization of diethynylbenzene derivatives?

The choice of catalyst is highly dependent on the desired transformation and the other functional groups present in the molecule. Generally, electrophilic, "alkyne-philic" metal catalysts are employed.

  • Gold Catalysts: Gold(I) and Gold(III) catalysts, such as AuCl, AuCl₃, or (Ph₃P)AuCl/AgSbF₆, are exceptionally effective at activating alkyne functionalities towards nucleophilic attack.[10][11] They are particularly useful for enyne cyclizations or cyclizations involving heteroatom nucleophiles.

  • Palladium Catalysts: Palladium(II) catalysts can promote cyclization through various mechanisms, including C-H activation and chelation-assisted alkyne insertion.[12] The choice of ligands is critical for controlling the regioselectivity of these transformations.

  • Other Metals: Platinum (Pt), Ruthenium (Ru), and other transition metals have also been used for specific alkyne annulations and cyclization reactions.[12]

The reaction pathway is often dictated by whether the catalyst coordinates to one or both alkyne moieties and the subsequent steps, such as nucleometallation, which controls the stereochemistry of the product.[12]

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (2005). Synthesis of 2,5-diethynyl substituted oxepins from trans-1,4-diethynylcyclohexa-2,5-diene-1,4-diols.
  • National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • Sci-Hub. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations.
  • RSC Publishing. (2025). Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • Sigma-Aldrich. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
  • Wikipedia. (n.d.). Glaser coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • ACS Publications. (n.d.). A Half Century of the Sonogashira Reaction.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

Sources

Technical Support Center: Synthesis of 1,4-Diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethynyl-2,5-dimethoxybenzene. It addresses common challenges encountered during the reaction workup and purification, offering practical, field-tested solutions and the scientific rationale behind them.

Troubleshooting Guide: Navigating Common Workup Issues

This section is designed to help you troubleshoot specific problems that may arise during the isolation and purification of your target compound.

Question 1: My reaction mixture has turned black. What does this indicate and how should I proceed with the workup?

Answer: The formation of a black precipitate, commonly known as palladium black, is a strong indication of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]

  • Causality: In a Sonogashira coupling, the catalytic cycle relies on soluble palladium complexes. When these complexes degrade, they form insoluble and catalytically inactive palladium metal. This not only halts the reaction but also complicates purification.

  • Recommended Workup Protocol:

    • Celite Filtration: Upon reaction completion, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite. This will effectively remove the insoluble palladium black and other solid residues.[2]

    • Solvent Wash: Thoroughly wash the Celite pad with the same solvent to ensure complete recovery of the product.[2]

    • Liquid-Liquid Extraction: Proceed with a standard aqueous workup to remove water-soluble impurities.

Question 2: I'm observing a significant amount of a side-product that I suspect is the homocoupled alkyne (Glaser coupling product). How can I remove this during the workup?

Answer: Glaser-Hay coupling is a frequent side reaction in Sonogashira couplings, especially when oxygen is present and a copper co-catalyst is used.[1][3] This leads to the formation of a diyne from the homocoupling of your terminal alkyne.

  • Mechanistic Insight: The copper(I) catalyst can be oxidized to copper(II) in the presence of air, which then promotes the oxidative coupling of the terminal alkyne.

  • Purification Strategy:

    • Column Chromatography: The most effective method for separating the desired product from the homocoupled byproduct is typically column chromatography on silica gel. The polarity difference between the product and the symmetrical diyne is usually sufficient for separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A patent for purifying diethynylbenzenes suggests using alkanes as the solvent and cooling the solution to precipitate the purified product.[4]

Question 3: After the workup, my product is a dark oil or a discolored solid. What are the likely impurities and how can I purify it?

Answer: A discolored product often indicates the presence of residual palladium complexes, copper salts, or polymeric byproducts.

  • Source of Discoloration: Soluble palladium and copper species can be challenging to remove with simple aqueous washes. Polymeric materials can form under prolonged heating or in the presence of excess catalyst.

  • Comprehensive Purification Protocol:

    • Aqueous Washes: Begin by washing the organic layer with a saturated aqueous solution of ammonium chloride to remove the bulk of the copper salts. An EDTA wash can also be effective in chelating and removing residual metal ions.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. This can help adsorb colored impurities and some residual palladium.[5]

    • Column Chromatography: This is often the most reliable method for obtaining a high-purity product. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.

    • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can yield a highly pure, colorless solid.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the workup and purification of this compound.

What is the best general workup procedure for a Sonogashira reaction yielding this compound?

A robust and generally applicable workup procedure is as follows:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration: If a precipitate (e.g., palladium black) is present, dilute the mixture with an organic solvent and filter through Celite.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous ammonium chloride (to remove copper salts).

    • Water.

    • Brine (to aid in phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography will provide good separation between your product, starting materials, and any byproducts.

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) using various solvent systems. A good system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from other spots.

  • Typical Solvents: For this compound, which is a relatively non-polar molecule, a mixture of hexanes and ethyl acetate is a good starting point. You can also try dichloromethane or toluene as part of the solvent system.

Are there any safety precautions I should be aware of during the workup?

Yes, several safety precautions are crucial:

  • Solvent Handling: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Acid/Base Handling: Be cautious when using acidic or basic aqueous solutions for washing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalyst Residues: Although the bulk of the palladium and copper catalysts are removed during the workup, be mindful that trace amounts may remain. Handle the final product with care, especially if it is intended for biological applications where metal contamination is a concern.

Experimental Workflow and Data

The following diagram and table provide a visual overview of the workup procedure and key parameters.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Filter Filter through Celite Quench->Filter If solids present Extract Liquid-Liquid Extraction Quench->Extract Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Recrystallize Recrystallization Chromatography->Recrystallize If solid Pure_Product Pure 1,4-diethynyl- 2,5-dimethoxybenzene Chromatography->Pure_Product Recrystallize->Pure_Product

Caption: General workflow for the workup and purification of this compound.

ParameterRecommended ConditionsRationale
Quenching Agent Water or saturated aqueous NH4ClTo stop the reaction and begin the removal of water-soluble components.
Extraction Solvents Dichloromethane, Ethyl Acetate, or Diethyl EtherGood solubility for the product and immiscibility with water.
Aqueous Washes Saturated NH4Cl, Water, BrineTo remove copper salts, water-soluble byproducts, and residual water.
Drying Agent Anhydrous Na2SO4 or MgSO4To remove dissolved water from the organic phase.
Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard choice for separation of moderately polar organic compounds.
Chromatography Mobile Phase Hexanes/Ethyl Acetate gradientTo effectively separate the product from impurities with different polarities.
Recrystallization Solvents Ethanol, Methanol, or Hexanes/DichloromethaneTo obtain a highly pure crystalline product.

References

  • Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Douglass, K. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1616. [Link]

  • Google Patents. (1968).
  • Google Patents. (2005). Method of removing palladium.
  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Concordia College. [Link]

  • PrepChem. (n.d.). Preparation of 1,4-dimethoxybenzene. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]

  • Universitas Pendidikan Ganesha. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Zhang, Y. et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

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Validation & Comparative

A Spectroscopic Guide to the Structural Confirmation of 1,4-diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure of 1,4-diethynyl-2,5-dimethoxybenzene, a key building block in the synthesis of advanced materials and pharmaceutical compounds. By integrating theoretical predictions with comparative experimental data, we offer researchers, scientists, and drug development professionals a robust framework for the unambiguous structural elucidation of this and similar aromatic compounds.

Introduction

This compound is a rigid, aromatic molecule with a symmetrical substitution pattern. Its structure, featuring two terminal alkyne and two methoxy groups on a central benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate structural confirmation is paramount for ensuring the purity and desired reactivity of this compound in subsequent applications. This guide will delve into the expected and comparative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a multi-faceted approach to its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The symmetry of this compound is a critical feature that simplifies its NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. Due to the symmetry of this compound, a simplified spectrum is expected.

Expected ¹H NMR Spectrum:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10Singlet2HAromatic (H-3, H-6)
~3.90Singlet6HMethoxy (-OCH₃)
~3.30Singlet2HAlkyne (C≡C-H)

Causality Behind Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for ¹H NMR as it dissolves a wide range of organic compounds without introducing interfering proton signals. The expected chemical shifts are based on the electronic environment of the protons. The aromatic protons are deshielded by the ring current, while the methoxy protons are in a relatively shielded environment. The acetylenic protons have a characteristic chemical shift that is influenced by the anisotropic magnetic field of the triple bond.

Comparative Experimental Data: For the parent compound, 1,4-dimethoxybenzene, the aromatic protons appear as a singlet at approximately 6.83 ppm, and the methoxy protons at 3.75 ppm. The introduction of the electron-withdrawing ethynyl groups is expected to deshield the aromatic protons, shifting their signal downfield.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of the molecule. Again, the symmetry of the target molecule simplifies the expected spectrum.

Expected ¹³C NMR Spectrum:

Chemical Shift (δ) ppmAssignment
~154C-2, C-5 (aromatic, attached to -OCH₃)
~118C-1, C-4 (aromatic, attached to -C≡CH)
~116C-3, C-6 (aromatic)
~83C≡CH (alkyne)
~80C≡CH (alkyne)
~56-OCH₃ (methoxy)

Trustworthiness of the Protocol: The use of a proton-decoupled ¹³C NMR experiment is crucial for simplifying the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This self-validating system ensures that the number of observed signals directly corresponds to the number of chemically non-equivalent carbons.

Comparative Experimental Data: In 1,4-dimethoxybenzene, the carbon attached to the methoxy group appears around 153.8 ppm, and the other aromatic carbons at 114.7 ppm. The methoxy carbon is observed at 55.7 ppm. The presence of the ethynyl groups will significantly alter the chemical shifts of the aromatic carbons they are attached to.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup: Place the sample in the spectrometer and tune the instrument to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the FID as described for ¹H NMR to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (sharp, strong)≡C-H stretchTerminal Alkyne
~2100 (weak to medium)C≡C stretchAlkyne
~3050=C-H stretchAromatic
~1600, ~1500C=C stretchAromatic Ring
~1250, ~1050C-O stretchAryl Ether
~2950, ~2850C-H stretchMethoxy

Authoritative Grounding: The vibrational frequencies of functional groups are well-established in the field of spectroscopy. The presence of a sharp absorption around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne C-H bond. The C≡C triple bond stretch is often weak in symmetrical alkynes, but its presence is a key piece of confirmatory evidence.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plate).

  • Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A strong peak at m/z = 186, corresponding to the molecular weight of C₁₂H₁₀O₂.

  • Key Fragmentation Peaks:

    • m/z = 171: Loss of a methyl group (-CH₃) from a methoxy group.

    • m/z = 155: Loss of a methoxy group (-OCH₃).

    • m/z = 143: Loss of an entire ethynyl group (-C≡CH).

Logical Relationships in Fragmentation: The fragmentation pattern is a logical consequence of the molecule's structure. The weakest bonds, such as the methyl C-O bond, are often the first to break. The stability of the resulting fragments also dictates the observed fragmentation pathways.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion: A Unified Spectroscopic Picture

By combining the information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous confirmation of the structure of this compound can be achieved. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the characterization of this important molecule. The comparison with data from structurally related compounds further strengthens the confidence in the spectral assignments and the overall structural confirmation.

References

  • PubChem Compound Summary for CID 640761, this compound. National Center for Biotechnology Information. [Link]

  • 1,4-Dimethoxybenzene. Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Synthetic Validation of 1,4-Diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the synthesis of rigid, electronically tunable molecular scaffolds is a cornerstone of innovation. Among these, 1,4-diethynyl-2,5-dimethoxybenzene stands out as a valuable building block for polymers, molecular electronics, and complex organic architectures. This guide provides a comprehensive validation of a robust and efficient synthetic route to this target molecule, offering a comparative analysis of key strategic decisions and detailed experimental protocols grounded in established chemical principles.

Introduction: The Significance of the this compound Motif

This compound is a symmetrical aromatic compound featuring two reactive ethynyl (alkyne) functionalities. This arrangement provides a linear scaffold for extending conjugation and constructing larger molecular systems through reactions such as the Sonogashira coupling, click chemistry, and polymerization. The methoxy groups on the benzene ring serve to increase the electron density of the aromatic core, influencing its electronic properties and solubility.

The validation of a synthetic route is not merely about achieving the final product but about establishing a reproducible, scalable, and safe process. This guide will dissect a common and effective two-step strategy, highlighting the rationale behind the chosen methodologies and comparing them with viable alternatives.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most logical and widely employed strategy for the synthesis of this compound involves a two-step sequence:

  • Electrophilic Halogenation: Introduction of two halogen atoms (typically bromine or iodine) onto the electron-rich 1,4-dimethoxybenzene core. This step activates the aromatic ring for the subsequent cross-coupling reaction.

  • Double Sonogashira Coupling: Palladium-catalyzed cross-coupling of the dihalogenated intermediate with a protected or terminal alkyne, followed by deprotection if necessary, to yield the final product.

This approach is favored due to the high efficiency and functional group tolerance of the Sonogashira reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1]

Synthesis_Strategy Start 1,4-Dimethoxybenzene Step1 Electrophilic Halogenation Start->Step1 Intermediate 1,4-Dihalo-2,5-dimethoxybenzene Step1->Intermediate Step2 Double Sonogashira Coupling Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 1,4-Dihalo-2,5-dimethoxybenzene

The choice of halogen for the precursor is a critical decision. While both diiodo- and dibromo- derivatives are viable, their reactivity and the conditions required for their synthesis differ.

Route 1A: Dibromination of 1,4-Dimethoxybenzene

Bromination of the activated 1,4-dimethoxybenzene ring is a facile electrophilic aromatic substitution. A key consideration here is the choice of brominating agent and reaction conditions to ensure selective di-substitution at the 2 and 5 positions and to minimize the formation of mono- or tri-brominated byproducts.

A particularly advantageous method is the solventless dibromination using sodium bromide and potassium peroxymonosulfate (Oxone®).[2] This "green chemistry" approach avoids the use of hazardous liquid bromine and halogenated solvents.[2]

Experimental Protocol: Solventless Dibromination

  • In a mortar, combine 1,4-dimethoxybenzene (1.0 eq), sodium bromide (2.0 eq), and Oxone® (1.0 eq).

  • Grind the mixture with a pestle for approximately 15 minutes. The mixture will initially be a free-flowing powder, then become tacky, and finally form a waxy solid, often with an orange-brown color indicating the presence of bromine.[2]

  • Upon completion, wash the solid mixture with water while continuing to grind in the mortar.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from 95% ethanol to obtain pure 1,4-dibromo-2,5-dimethoxybenzene as white, needle-like crystals.[2]

An alternative, more traditional method involves the use of bromine in acetic acid, which also provides the desired product in high yield.[3]

Route 1B: Di-iodination of 1,4-Dimethoxybenzene

Iodination is another viable route. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, which can sometimes lead to faster reaction times or the ability to use less reactive catalysts. A common method for the di-iodination of activated aromatic rings is the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide.

Table 1: Comparison of Halogenation Methods

FeatureDibromination (Solventless)Di-iodination (Iodine/H₂O₂)
Reagents NaBr, Oxone®I₂, H₂O₂
Solvent NoneWater or Acetic Acid
Safety Avoids liquid Br₂Generally safer than Br₂ methods
Yield High (typically >80%)[2]Generally good
Workup Simple water wash and filtration[2]Typically requires extraction
Precursor Reactivity Good for SonogashiraExcellent for Sonogashira

For the purpose of this guide, we will proceed with the dibromo- intermediate due to the well-documented, safe, and environmentally friendly nature of the solventless synthesis.

Part 2: The Core Transformation: Double Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile reaction for the formation of C(sp²)-C(sp) bonds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

A common and effective strategy for introducing terminal alkynes is to first use a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group prevents unwanted side reactions of the terminal alkyne and can be easily removed in a subsequent step.

Sonogashira_Mechanism A 1,4-Dibromo-2,5- dimethoxybenzene C Pd(0) Catalyst Cu(I) Co-catalyst Base A->C B Trimethylsilylacetylene (TMSA) B->C D 1,4-Bis((trimethylsilyl)ethynyl)- 2,5-dimethoxybenzene C->D E Deprotection (e.g., K₂CO₃, MeOH) D->E F 1,4-Diethynyl-2,5- dimethoxybenzene E->F

Caption: Workflow for the double Sonogashira coupling and deprotection.

Step 2A: Double Sonogashira Coupling with Trimethylsilylacetylene

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dibromo-2,5-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (e.g., 5 mol%), and copper(I) iodide (e.g., 10 mol%).

  • Add a suitable solvent system, such as a mixture of triethylamine and tetrahydrofuran.

  • To the stirred mixture, add trimethylsilylacetylene (a slight excess, e.g., 2.2-2.5 eq).

  • Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and filter to remove insoluble salts.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated ammonium chloride solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,4-bis((trimethylsilyl)ethynyl)-2,5-dimethoxybenzene.

Step 2B: Deprotection of the Silyl Groups

The removal of the trimethylsilyl protecting groups is typically achieved under mild basic conditions.

Experimental Protocol: Desilylation

  • Dissolve the 1,4-bis((trimethylsilyl)ethynyl)-2,5-dimethoxybenzene in a mixture of methanol and a suitable co-solvent like dichloromethane.

  • Add a base, such as potassium carbonate (a catalytic or stoichiometric amount).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Comparative Performance and Data Summary

The following table summarizes the expected performance of the validated synthetic route.

Table 2: Performance Metrics for the Synthesis of this compound

StepReactionStarting MaterialKey ReagentsTypical YieldPurity
1 Dibromination1,4-DimethoxybenzeneNaBr, Oxone®80-90%[2]>98% after recrystallization
2A Sonogashira Coupling1,4-Dibromo-2,5-dimethoxybenzeneTMSA, Pd(PPh₃)₂Cl₂, CuI70-85%>95% after chromatography
2B Deprotection1,4-Bis((trimethylsilyl)ethynyl)-2,5-dimethoxybenzeneK₂CO₃, MeOH>95%>98% after workup
Overall ---1,4-Dimethoxybenzene---~50-70% High

Safety and Handling Considerations

  • 1,4-Dimethoxybenzene: May cause skin and eye irritation. Handle in a well-ventilated area.

  • Sodium Bromide and Oxone®: Oxone® is a strong oxidizing agent. Avoid contact with combustible materials. The bromination reaction should be performed in a well-ventilated hood as it may produce some bromine and HBr vapors.[2]

  • Palladium Catalysts and Copper(I) Iodide: These are heavy metal salts and should be handled with care. Avoid inhalation of dust.

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated hood.

  • Trimethylsilylacetylene: Flammable liquid. Handle with care.

  • Solvents: Use appropriate personal protective equipment (gloves, safety glasses) when handling all organic solvents.

Conclusion

The described two-step synthetic route, commencing with a green and efficient solventless dibromination of 1,4-dimethoxybenzene, followed by a robust double Sonogashira coupling with trimethylsilylacetylene and subsequent deprotection, represents a validated and reliable method for the preparation of this compound. This guide provides the necessary detail for researchers to confidently reproduce this synthesis, with an understanding of the key chemical principles and practical considerations that underpin its success. The high overall yield and purity of the final product make this route amenable for producing this valuable building block for a wide range of applications in materials science and organic synthesis.

References

  • Royal Society of Chemistry. Electronic Supplementary Information ESI for.... [Link]

  • Teh, C. H., et al. (2011). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1601. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

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assessing the purity of synthesized 1,4-diethynyl-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1,4-diethynyl-2,5-dimethoxybenzene

For drug development professionals and materials scientists, the integrity of a molecular building block is the foundation upon which successful outcomes are built. This compound is a valuable precursor for creating complex polymers, metal-organic frameworks (MOFs), and conjugated systems for electronic applications. Its rigid, linear structure is key to its function, but this utility is directly compromised by impurities. This guide provides a multi-faceted strategy for rigorously assessing the purity of this compound, moving beyond simple confirmation to a holistic quality evaluation.

The Imperative for Purity: Why It Matters

The synthesis of this compound, commonly achieved via a Sonogashira coupling reaction, can introduce several impurities that can drastically alter the properties of downstream products.[1][2] Potential contaminants include:

  • Unreacted Starting Materials: Such as 1,4-dihalo-2,5-dimethoxybenzene or protected alkynes.

  • Homocoupled Byproducts: Diynes formed from the terminal alkyne coupling with itself (Glaser coupling), a common side reaction.[3][4]

  • Catalyst Residues: Trace amounts of palladium or copper catalysts.[5]

  • Solvent and Reagents: Residual solvents or bases used during the reaction and workup.

The presence of these impurities can terminate polymer chain growth, disrupt crystal lattice formation in MOFs, and introduce unpredictable toxicity or off-target effects in biological systems. Therefore, a multi-technique approach to purity analysis is not just recommended; it is essential.

A Comparative Guide to Analytical Methodologies

No single technique can provide a complete picture of a sample's purity. By combining the structural insights of NMR with the high-sensitivity separation of chromatography, we can build a robust, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR, particularly ¹H and ¹³C NMR, serves as the cornerstone of purity assessment. It provides an unambiguous confirmation of the molecular structure and offers a quantitative overview of the sample's composition.

  • Expertise & Experience: The ¹H NMR spectrum of a pure sample of this compound is expected to be simple and clean, showing three distinct singlets with a specific integration ratio. The aromatic protons, methoxy protons, and acetylenic protons are all in chemically equivalent environments. The appearance of additional signals, or incorrect integration ratios, is a direct indication of impurities.

  • Trustworthiness: For a definitive purity value, Quantitative ¹H NMR (qNMR) is the gold standard.[6][7] By adding a known mass of a high-purity, stable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to a known mass of your sample, the purity of the analyte can be calculated directly from the integral ratios. This creates a self-validating system, as the measurement is independent of the analyte's specific response factor, a common limitation in other methods.[8]

  • Authoritative Grounding: The principles of qNMR are well-established for providing accurate and precise purity assessments of organic compounds, including reference materials.[7]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized this compound into a vial. Accurately weigh and add 5-10 mg of a certified internal standard.

  • Dissolution: Dissolve the mixture completely in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (≥400 MHz). Critical parameters include a long relaxation delay (D1 ≥ 5x the longest T1) and a 90° pulse angle to ensure full signal relaxation for accurate integration.

  • Data Processing & Analysis: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the appropriate formula that accounts for the masses, molecular weights, and number of protons for both the analyte and the standard.

Expected ¹H NMR Data (CDCl₃):

  • Aromatic Protons (2H): ~7.0 ppm (singlet)

  • Methoxy Protons (6H): ~3.9 ppm (singlet)

  • Acetylenic Protons (2H): ~3.3 ppm (singlet)

Expected ¹³C NMR Data:

  • Aromatic carbons typically resonate between 120-150 ppm.[9]

High-Performance Liquid Chromatography (HPLC): The High-Resolution Filter

HPLC excels at separating the target compound from non-volatile, and often structurally similar, impurities with high sensitivity.

  • Expertise & Experience: A reversed-phase HPLC method using a C18 column is the workhorse for analyzing aromatic compounds like this. A gradient elution with a water/acetonitrile or water/methanol mobile phase allows for the separation of compounds with varying polarities. Purity is typically reported as the area percentage of the main peak. This provides an excellent comparative tool for batch-to-batch consistency but should be interpreted with caution, as it assumes all compounds have an identical response at the detection wavelength.

  • Trustworthiness: HPLC methods are highly reproducible and can be validated according to ICH guidelines for specificity, linearity, accuracy, and precision, making them indispensable in regulated environments like drug development.[10]

  • Authoritative Grounding: HPLC is a fundamental technique for purity determination across the chemical and pharmaceutical industries.[11][12]

Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: ODS-C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase: Eluent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Eluent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[11]

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile and dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Compound Detective

GC-MS is the ideal method for identifying volatile or semi-volatile impurities and confirming the molecular weight of the analyte.

  • Expertise & Experience: The sample is volatilized and separated based on boiling point before being fragmented and analyzed by the mass spectrometer. This provides two layers of identification: the retention time (from GC) and the mass spectrum (from MS). The mass spectrum for the main peak should show a molecular ion (M⁺) peak at m/z = 186, corresponding to the molecular weight of C₁₂H₁₀O₂.[13] This technique is particularly effective for detecting residual solvents or low-boiling-point starting materials.

  • Trustworthiness: The combination of chromatographic separation and mass analysis provides a high degree of certainty in compound identification.[14][15]

  • Authoritative Grounding: GC-MS is considered a "gold standard" for the identification of unknown substances in a sample, particularly in forensic and environmental analysis.[15]

Experimental Protocol: GC-MS Analysis

  • System: A GC-MS instrument with a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Inject 1 µL of a dilute sample solution (e.g., 100 µg/mL in dichloromethane) in split mode.

  • Oven Program: Hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Analysis: Identify the main peak by its retention time and confirm its mass spectrum matches the expected fragmentation pattern and molecular ion for this compound. Analyze smaller peaks by comparing their spectra against a reference library (e.g., NIST) to identify impurities.

Data Comparison Summary

Technique Primary Function Strengths Limitations
¹H NMR Structural Confirmation & Absolute QuantificationProvides unambiguous structural information; qNMR with an internal standard gives true purity.[7]Lower sensitivity to trace impurities compared to chromatography; can be complex with overlapping signals.
HPLC-UV Separation of Non-Volatile ImpuritiesHigh sensitivity and resolution; excellent for routine quality control and batch comparison.[10]Purity by area-% assumes equal detector response for all compounds; may not detect species without a UV chromophore.
GC-MS Identification of Volatile Impurities & MW ConfirmationExcellent for identifying volatile/semi-volatile impurities (e.g., solvents); provides definitive molecular weight data.[15]Not suitable for non-volatile or thermally unstable compounds; high temperatures can cause degradation.[15]

Integrated Workflow for Purity Certification

A logical, tiered approach ensures both efficiency and rigor in the purity assessment process.

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

By following this structured approach, researchers can confidently ascertain the purity of their this compound, ensuring the reliability and reproducibility of their subsequent experiments, whether in developing next-generation materials or pioneering new therapeutic agents.

References

  • The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate. [Link]

  • Daugherty, C. S., et al. (2011). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 88(8), 1159-1161. [Link]

  • Wang, Y. (2015). HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]

  • Lu, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 385-396. [Link]

  • Wang, Y., et al. (2015). HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(1), 358-360. [Link]

  • Yadav, S. (2012). How can I prepare 1,4 dimethoxy benzene? ResearchGate. [Link]

  • Al-Marzouqi, A. H., et al. (2014). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Journal of Taibah University Medical Sciences, 9(2), 140-145. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Gousia, M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5036. [Link]

  • Nakanishi, T. (2001). Mass Spectrometric Analysis of Synthetic Organic Pigments. Journal of the Mass Spectrometry Society of Japan, 49(1), 1-10. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Kumar, S. A., et al. (2011). Development and validation of HPLC method for estimation of lindane in its formulation. Der Pharma Chemica, 3(6), 460-466. [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved January 24, 2026, from [Link]

  • NMR Solutions. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 9-13. [Link]

  • Bodor, Z., et al. (2023). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. Molecules, 28(19), 6940. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 24, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Royal Society of Chemistry. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Thapa, S., et al. (2015). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 1,4-Diethynyl-2,5-dimethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced organic synthesis, the strategic selection of a synthetic pathway is paramount to achieving desired outcomes in a cost-effective and efficient manner. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to 1,4-diethynyl-2,5-dimethoxybenzene, a valuable building block in materials science and pharmaceutical development. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.

Introduction

This compound is a rigid, linear molecule with functionalities that make it an attractive component for the synthesis of conjugated polymers, molecular wires, and as a linker in metal-organic frameworks (MOFs). Its derivatives have also shown promise in the development of novel therapeutics. The efficient synthesis of this molecule is therefore a topic of significant interest. This guide will dissect two primary synthetic strategies: a Sonogashira coupling approach starting from 1,4-dimethoxybenzene, and a Corey-Fuchs reaction pathway commencing with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde.

Synthetic Route 1: Sonogashira Coupling Approach

This widely employed route leverages the power of palladium-catalyzed cross-coupling chemistry to introduce the ethynyl moieties. The synthesis proceeds in three key steps starting from the readily available 1,4-dimethoxybenzene.

Caption: Sonogashira coupling route to this compound.

Step 1: Bromination of 1,4-Dimethoxybenzene

The initial step involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene to introduce two bromine atoms at the 2 and 5 positions, yielding the key intermediate 1,4-dibromo-2,5-dimethoxybenzene.

Experimental Protocol:

To a stirred solution of 1,4-dimethoxybenzene (27.63 g, 200 mmol) in 57 mL of acetic acid, a solution of bromine (63.92 g, 400 mmol) in 20 mL of acetic acid is added dropwise. The temperature is maintained below 30°C using an ice bath during the addition. After stirring overnight at room temperature, the reaction mixture is cooled, and the resulting precipitate is collected by vacuum filtration and washed with water to afford 1,4-dibromo-2,5-dimethoxybenzene as a fine, off-white solid (52.83 g, 89% yield).[1]

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The dibrominated intermediate undergoes a double Sonogashira coupling reaction with a protected alkyne, typically trimethylsilylacetylene (TMSA). This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), with a copper(I) co-catalyst.

Experimental Protocol:

To a solution of 1,4-dibromo-2,5-dimethoxybenzene (1.0 g, 3.38 mmol) in triethylamine (20 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.195 g, 0.169 mmol), copper(I) iodide (0.032 g, 0.169 mmol), and trimethylsilylacetylene (1.0 g, 10.14 mmol). The reaction mixture is stirred at 80°C for 24 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1,4-bis((trimethylsilyl)ethynyl)-2,5-dimethoxybenzene.

Step 3: Deprotection of the Silyl Group

The final step involves the removal of the trimethylsilyl protecting groups to unveil the terminal alkynes. This is typically achieved under mild basic conditions.

Experimental Protocol:

To a solution of 1,4-bis((trimethylsilyl)ethynyl)-2,5-dimethoxybenzene (from the previous step) in a mixture of methanol and tetrahydrofuran (1:1, 20 mL) is added potassium carbonate (0.93 g, 6.76 mmol). The mixture is stirred at room temperature for 2 hours. The solvent is then removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Synthetic Route 2: Corey-Fuchs Reaction Approach

An alternative strategy involves the conversion of a dialdehyde precursor to the desired di-alkyne via the Corey-Fuchs reaction. This method offers a different set of reaction conditions and may be advantageous in certain contexts.

Caption: Corey-Fuchs reaction route to this compound.

Step 1: Synthesis of the Dibromo-olefin

The Corey-Fuchs reaction begins with the treatment of 2,5-dimethoxy-1,4-benzenedicarboxaldehyde with a phosphine-ylide generated in situ from carbon tetrabromide and triphenylphosphine to form a dibromo-olefin.[2][3] The addition of zinc dust can improve the yield and simplify the purification.[3]

Experimental Protocol:

To a stirred solution of triphenylphosphine (4.4 g, 16.8 mmol) in anhydrous dichloromethane (50 mL) at 0°C is added carbon tetrabromide (2.8 g, 8.4 mmol). The mixture is stirred for 30 minutes, after which a solution of 2,5-dimethoxy-1,4-benzenedicarboxaldehyde (0.8 g, 4.1 mmol) in dichloromethane (10 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed, and the residue is purified by column chromatography to afford 1,4-bis(2,2-dibromovinyl)-2,5-dimethoxybenzene.

Step 2: Formation of the Alkyne

The resulting dibromo-olefin is then treated with a strong base, such as n-butyllithium, which induces a Fritsch–Buttenberg–Wiechell rearrangement to form the terminal alkyne.[2]

Experimental Protocol:

To a solution of 1,4-bis(2,2-dibromovinyl)-2,5-dimethoxybenzene (from the previous step) in anhydrous tetrahydrofuran (30 mL) at -78°C is added n-butyllithium (2.5 M in hexanes, 2.2 equivalents) dropwise. The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Cost-Benefit Analysis

A critical aspect of selecting a synthetic route is the overall cost, which includes not only the price of starting materials and reagents but also factors such as reaction time, yield, and ease of purification.

Parameter Route 1: Sonogashira Coupling Route 2: Corey-Fuchs Reaction
Starting Material 1,4-Dimethoxybenzene2,5-Dimethoxy-1,4-benzenedicarboxaldehyde
Approx. Starting Material Cost ~$30-150/kg[4]~$170/g[5]
Key Reagents Bromine, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine, K₂CO₃Carbon tetrabromide, Triphenylphosphine, n-Butyllithium
Approx. Key Reagent Costs Pd(PPh₃)₄: ~ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

30-70/100g[6][7][8][9][10], TEA: ~

1.5-1.6/kg[4][11][12][13][14]
CBr₄: ~

20-55/kg[2], n-BuLi: ~$100-200/L (2.5M)[15][16][17][18]
Overall Yield Good to Excellent (typically >70% over 3 steps)Moderate to Good (can be variable)
Reaction Conditions Mild to moderate temperatures, requires inert atmosphereLow temperatures (-78°C) for the final step, requires inert atmosphere
Purification Multiple chromatographic purifications often necessaryChromatographic purification required for both steps
Scalability Well-established and scalableCan be challenging to scale up due to the use of n-BuLi at low temperatures
Safety Considerations Use of toxic bromine and palladium catalysts.Use of pyrophoric n-butyllithium and toxic carbon tetrabromide.

Comparative Analysis and Recommendations

Route 1: Sonogashira Coupling

  • Advantages: This route is generally higher yielding and more reliable. The starting material, 1,4-dimethoxybenzene, is significantly cheaper and more readily available in bulk quantities. The reaction conditions, while requiring an inert atmosphere, are generally milder than the Corey-Fuchs route.

  • Disadvantages: The primary drawback is the high cost of the palladium catalyst. While catalyst loading can be optimized, it remains a significant cost driver, especially on a large scale. The use of toxic bromine also requires careful handling.

Route 2: Corey-Fuchs Reaction

  • Advantages: This route avoids the use of expensive palladium catalysts. The reagents, for the most part, are relatively inexpensive.

  • Disadvantages: The starting material, 2,5-dimethoxy-1,4-benzenedicarboxaldehyde, is considerably more expensive than 1,4-dimethoxybenzene. The reaction can be lower yielding and more sensitive to reaction conditions. The use of pyrophoric n-butyllithium at cryogenic temperatures presents significant safety and scalability challenges.

Recommendation:

For most research and development applications, the Sonogashira coupling route (Route 1) is the recommended pathway for the synthesis of this compound. The higher overall yield, reliability, and the significantly lower cost of the starting material outweigh the expense of the palladium catalyst, especially for small to medium-scale syntheses. The commercial availability of the starting material and the well-documented nature of the Sonogashira coupling provide a more robust and predictable synthetic strategy.

The Corey-Fuchs route (Route 2) may be considered in situations where palladium contamination is a critical concern for the final application, or if the necessary equipment and expertise for handling large quantities of n-butyllithium at low temperatures are readily available. However, the high cost of the starting dialdehyde makes this route less economically viable for most applications.

Conclusion

The choice of a synthetic route is a multifaceted decision that requires careful consideration of cost, yield, safety, and scalability. This guide has provided a detailed comparison of two viable routes to this compound. While both methods have their merits, the Sonogashira coupling approach emerges as the more practical and cost-effective option for the majority of laboratory and pilot-scale syntheses. As with any chemical synthesis, careful optimization of reaction conditions is crucial to maximize yield and minimize costs, regardless of the chosen pathway.

References

  • Electronic Supplementary Information ESI - The Royal Society of Chemistry. (URL not available)
  • Global Potassium carbonate Price | Tridge. [Link]

  • Triethylamine Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. [Link]

  • Corey–Fuchs reaction - Wikipedia. [Link]

  • Copper(I) iodide, 100 g, CAS No. 7681-65-4 | A to Z | Chemicals | Carl ROTH. [Link]

  • Copper(I) iodide, 99.999% (CAS 7681-65-4) | Otto Chemie Pvt Ltd. [Link]

  • n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online - Fisher Scientific. [Link]

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Reactant of Route 1
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Reactant of Route 2
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